(6-Bromo-3-chloroquinolin-4-YL)methanol
説明
Structure
3D Structure
特性
分子式 |
C10H7BrClNO |
|---|---|
分子量 |
272.52 g/mol |
IUPAC名 |
(6-bromo-3-chloroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H7BrClNO/c11-6-1-2-10-7(3-6)8(5-14)9(12)4-13-10/h1-4,14H,5H2 |
InChIキー |
LEDOPDGDSNCBAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)CO)Cl |
製品の起源 |
United States |
An In-depth Technical Guide to (6-Bromo-3-chloroquinolin-4-YL)methanol: Synthesis, Properties, and Therapeutic Potential
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The strategic functionalization of the quinoline ring system with various substituents, such as halogens, allows for the fine-tuning of its physicochemical properties and biological efficacy. The presence of halogens can significantly influence a compound's lipophilicity, electronic distribution, and binding affinity to biological targets. This guide provides a comprehensive technical overview of a specific, highly functionalized quinoline derivative, (6-Bromo-3-chloroquinolin-4-YL)methanol. Due to the limited availability of direct experimental data for this compound in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust resource for researchers, scientists, and drug development professionals. We will delve into its chemical structure, propose a viable synthetic pathway with detailed protocols, predict its physicochemical properties, and explore its potential applications in drug discovery, particularly in the context of kinase inhibition.
Chemical Identity and Structure
(6-Bromo-3-chloroquinolin-4-YL)methanol is a polysubstituted quinoline characterized by a bromine atom at the 6-position, a chlorine atom at the 3-position, and a hydroxymethyl group at the 4-position. This unique arrangement of substituents is expected to impart distinct chemical reactivity and biological activity.
Caption: Chemical structure of (6-Bromo-3-chloroquinolin-4-YL)methanol.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference |
| Molecular Formula | C10H7BrClNO | - |
| Molecular Weight | 272.53 g/mol | - |
| XlogP | ~3.0-3.5 | [2] |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 | - |
These predicted values suggest that the compound has moderate lipophilicity and is within the range of typical small molecule drugs.
Proposed Synthetic Pathway
A plausible and efficient synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol can be envisioned as a three-step process starting from the commercially available 4-bromoaniline. This proposed pathway leverages well-established and reliable organic transformations.
Caption: Proposed synthetic workflow for (6-Bromo-3-chloroquinolin-4-YL)methanol.
Step 1: Synthesis of 6-Bromo-4-chloroquinoline
This initial step involves the construction of the core quinoline ring system followed by chlorination.
Part A: Cyclization to 6-Bromoquinolin-4-ol
This can be achieved via a reaction of 4-bromoaniline with a malonic acid derivative followed by thermal cyclization.[3][4][5]
Experimental Protocol:
-
A mixture of 4-bromoaniline and diethyl malonate is heated, often in the presence of a high-boiling point solvent like diphenyl ether, to facilitate the condensation and subsequent cyclization.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of starting materials.
-
Upon completion, the reaction mixture is cooled, and the product, 6-bromoquinolin-4-ol, is precipitated by the addition of a non-polar solvent like hexane.
-
The solid product is collected by filtration, washed, and dried.
Part B: Chlorination to 6-Bromo-4-chloroquinoline
The hydroxyl group at the 4-position is then converted to a chloro group using a standard chlorinating agent.[3][5]
Experimental Protocol:
-
To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux (around 110 °C) for several hours.
-
After completion, excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.
-
The product, 6-bromo-4-chloroquinoline, is extracted with an organic solvent like dichloromethane.
-
The combined organic layers are washed, dried, and concentrated to yield the product.
Step 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group at the 3-position of the quinoline ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[6][7] However, the quinoline ring is electron-deficient, and the presence of two electron-withdrawing halogens makes this reaction challenging.[3] Forcing conditions such as higher temperatures and longer reaction times may be necessary.
Experimental Protocol:
-
The Vilsmeier reagent is prepared in situ by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at low temperature (0-5 °C).
-
6-Bromo-4-chloroquinoline is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is heated to an elevated temperature (e.g., 90 °C) for an extended period.
-
The reaction is quenched by pouring it onto crushed ice.
-
The mixture is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, to induce precipitation of the product.
-
The solid 6-Bromo-3-chloroquinoline-4-carbaldehyde is collected by filtration, washed with water, and dried.
Step 3: Reduction to (6-Bromo-3-chloroquinolin-4-YL)methanol
The final step is the reduction of the aldehyde group to a primary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents.
Experimental Protocol:
-
6-Bromo-3-chloroquinoline-4-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a low temperature (0 °C).
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water or a dilute acid.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield (6-Bromo-3-chloroquinolin-4-YL)methanol. Purification can be achieved by column chromatography or recrystallization.
Potential Biological Applications and Mechanism of Action
While specific biological data for (6-Bromo-3-chloroquinolin-4-YL)methanol is not available, the extensive research on quinoline derivatives provides a strong basis for predicting its therapeutic potential. Halogenated quinolines are well-established as scaffolds for a variety of therapeutic agents, most notably as kinase inhibitors in oncology.[1]
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. The quinoline core can serve as a scaffold that mimics the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. The substituents on the quinoline ring play a crucial role in determining the binding affinity and selectivity for specific kinases.
It is plausible that (6-Bromo-3-chloroquinolin-4-YL)methanol could serve as a key intermediate in the synthesis of more complex molecules designed to target specific kinases. The hydroxyl group provides a handle for further functionalization, allowing for the attachment of various side chains that can interact with specific residues in the kinase active site, potentially leading to highly potent and selective inhibitors.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for (6-Bromo-3-chloroquinolin-4-YL)methanol, a precautionary approach based on the known hazards of its precursors and related compounds is essential. The precursor, 6-Bromo-4-chloroquinoline, is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[8]
General Precautions:
-
Handling: Should be handled only by trained personnel in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
(6-Bromo-3-chloroquinolin-4-YL)methanol represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and development. While direct experimental data remains scarce, this in-depth technical guide provides a solid foundation for its synthesis, predicted physicochemical properties, and potential biological applications based on established chemical principles and the rich history of quinoline chemistry. The proposed synthetic pathway offers a clear and viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to unlock its full therapeutic potential, particularly in the realm of kinase inhibition for cancer therapy.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: (7-Bromo-2-chloroquinolin-3-yl)methanol.
- Benchchem. (n.d.).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Organic Syntheses. (n.d.).
- Khramchikhin, A. V., et al. (2022, May 25). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. PMC.
- A modified Niementowski reaction for the synthesis of 4-hydroxyquinoline and its rel
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
-
PubChem. (n.d.). 6-Bromo-3-chloroisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
-
Wikipedia. (n.d.). Quinine total synthesis. Retrieved from [Link]
- Smolecule. (2023, August 15). Buy Quinoline-4-carbaldehyde | 4363-93-3.
- Scirp.org. (n.d.).
- Sigma-Aldrich. (n.d.). (6-Bromo-3-chloro-pyridin-2-yl)-methanol.
- Benchchem. (n.d.). Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs.
- Benchchem. (n.d.). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals.
- European Patent Office. (2010, June 16). DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)
- PubChemLite. (n.d.). (6-bromo-4-chloroquinolin-2-yl)methanol.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Guidechem. (2020, October 17). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Frontiers. (2024, March 17).
- PubMed. (2021, October 18). Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes.
- MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- ACS Publications. (2010, April 16).
- Sigma-Aldrich. (n.d.). 6-Bromo-3-hydroxy-quinoline-4-carboxylic acid.
- Benchchem. (n.d.).
- Chemsrc. (2025, September 10). 6-Bromo-4-(chloromethyl)quinoline | CAS#:2089300-03-6.
- BLD Pharm. (n.d.). 6-Bromo-3-(chloromethyl)quinoline.
- DC Chemicals. (n.d.). tert-butyl (1-(6-bromo-3-chloroquinolin-4-yl)piperidin-4-yl)
- PubChemLite. (n.d.). 6-bromo-3-chloroisoquinoline.
- PubChemLite. (n.d.). 6-bromo-2-chloroquinoline-3-methanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Architecture of (6-Bromo-3-chloroquinolin-4-YL)methanol: In Vitro Mechanism of Action and SSTR2 Modulation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The compound (6-Bromo-3-chloroquinolin-4-YL)methanol is a highly specialized structural pharmacophore and critical synthetic intermediate in the development of non-peptide Somatostatin Receptor 2 (SSTR2) agonists. Most notably, this quinoline scaffold forms the core binding domain of Paltusotine (CRN00808) , a potent, orally bioavailable therapeutic designed for the treatment of acromegaly and neuroendocrine tumors (NETs) [1].
Unlike endogenous somatostatin (SST-14) or first-generation peptide analogs (e.g., octreotide), which suffer from poor oral bioavailability and rapid proteolytic degradation, small molecules utilizing the 6-bromo-3-chloroquinoline core achieve highly selective, nanomolar affinity for SSTR2. This whitepaper dissects the in vitro mechanism of action of this pharmacophore, detailing the receptor binding kinetics, downstream intracellular signaling cascades, and the self-validating experimental protocols required to quantify its pharmacological efficacy.
Molecular Target & Pharmacophore Rationale
Endogenous somatostatin interacts with five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The antisecretory effects of somatostatin—specifically the suppression of growth hormone (GH) and insulin-like growth factor-1 (IGF-1)—are predominantly mediated by SSTR2 [2].
The (6-Bromo-3-chloroquinolin-4-YL)methanol derivative acts as a structural mimic of the crucial β -turn (Trp8-Lys9) found in native SST-14.
-
The Quinoline Core: Provides the necessary aromaticity and hydrophobicity to intercalate into the transmembrane binding pocket of SSTR2.
Halogen Substitutions (6-Bromo, 3-Chloro): These electron-withdrawing groups fine-tune the electron density of the quinoline ring, enhancing π
π stacking interactions with aromatic residues (e.g., Phe, Tyr) within the receptor's orthosteric site. The steric bulk of the bromine atom at the 6-position is particularly critical for locking the molecule into the active receptor conformation, driving the >4000-fold selectivity for SSTR2 over other subtypes [1].In Vitro Mechanism of Action: The Gi/o Signaling Cascade
Upon binding to the SSTR2 orthosteric site, the quinoline-based agonist stabilizes the receptor in its active state. This conformational shift triggers the following intracellular cascade [2, 3]:
-
G-Protein Coupling: The activated SSTR2 couples to inhibitory G-proteins ( Gi/o ).
-
Adenylyl Cyclase Inhibition: The Giα subunit dissociates and directly inhibits the enzyme adenylyl cyclase.
-
cAMP Depletion: The inhibition of adenylyl cyclase halts the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid, concentration-dependent decrease in intracellular cAMP levels.
-
Downstream Suppression: The reduction in cAMP diminishes Protein Kinase A (PKA) activity, which subsequently reduces calcium influx and inhibits the exocytosis of secretory vesicles containing Growth Hormone (GH). Furthermore, it reduces GH-mediated STAT5 phosphorylation [4].
Mechanistic Pathway Visualization
Fig 1: SSTR2-mediated Gi/o signaling cascade initiated by the quinoline scaffold.
Quantitative Data Summary
The pharmacological potency of the (6-Bromo-3-chloroquinolin-4-YL) scaffold (as optimized in Paltusotine) is quantified via its half-maximal effective concentration ( EC50 ) in cAMP accumulation assays. The data below highlights the extreme selectivity engineered into this pharmacophore [1, 2, 3].
| Receptor Subtype | Assay Type | EC50 (nM) | Selectivity Ratio (vs SSTR2) |
| hSSTR2 | cAMP Inhibition | 0.25 ± 0.05 | 1x (Target) |
| hSSTR1 | cAMP Inhibition | > 10,000 | > 40,000x |
| hSSTR3 | cAMP Inhibition | > 1,000 | > 4,000x |
| hSSTR4 | cAMP Inhibition | > 10,000 | > 40,000x |
| hSSTR5 | cAMP Inhibition | > 10,000 | > 40,000x |
Table 1: In vitro selectivity profile of the optimized quinoline scaffold across human somatostatin receptor subtypes.
Experimental Protocols: Self-Validating In Vitro Workflows
To accurately measure the Gi -mediated inhibition of cAMP, researchers cannot simply measure basal cAMP, as the levels are often too low for robust quantification. Instead, the system must be artificially stimulated using a forskolin analog (e.g., NKH477) to activate adenylyl cyclase directly. The efficacy of the SSTR2 agonist is then measured by its ability to suppress this stimulated cAMP spike [2, 3].
Protocol 1: Intracellular cAMP Accumulation Assay
Objective: Determine the EC50 of the quinoline derivative for SSTR2 activation.
Step-by-Step Methodology:
-
Cell Culture Preparation: Plate Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR2 (hSSTR2) in 384-well microplates at a density of 5,000 cells/well. Use Ham's F12 growth media supplemented with 10% FBS and appropriate selection antibiotics (e.g., hygromycin B). Incubate for 4 days to reach 85-100% confluency.
-
Media Clearance: On the day of the assay, aspirate the growth media and wash the cells twice with Hank’s Balanced Salt Solution (HBSS) containing 0.1% Bovine Serum Albumin (BSA) and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Stimulation & Agonist Treatment: Prepare a stimulation buffer containing 10μM NKH477 (water-soluble forskolin analog). Add the test compound (quinoline derivative) in a 10-point dose-response curve (ranging from 10−12 to 10−5 M).
-
Incubation: Incubate the cells with the NKH477/agonist mixture for exactly 30 minutes at 37°C in a 5% CO2 incubator. Causality note: 30 minutes is the optimal window for peak cAMP accumulation before cellular desensitization occurs.
-
Lysis and Detection: Lyse the cells using the lysis buffer provided in a commercial homogeneous time-resolved fluorescence (HTRF) cAMP assay kit. Add the cAMP-d2 conjugate and anti-cAMP Cryptate.
-
Quantification: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar). Calculate the EC50 using non-linear regression analysis (four-parameter logistic curve).
Protocol 2: SSTR2 Internalization Assay (ELISA-based)
Objective: Assess whether the agonist induces receptor desensitization and internalization, a key metric for long-term therapeutic viability [3].
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1 cells expressing N-terminal HA-tagged hSSTR2 into 96-well plates.
-
Agonist Exposure: Treat cells with varying concentrations of the test compound for 30 minutes at 37°C.
-
Fixation: Wash cells with cold PBS to halt receptor trafficking, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Do not permeabilize the cells, as the goal is to detect only surface-bound receptors.
-
Primary Antibody Binding: Block with 5% BSA in PBS for 1 hour. Incubate with an anti-HA mouse monoclonal antibody (1:1000) for 2 hours.
-
Secondary Detection: Wash three times with PBS. Add an HRP-conjugated anti-mouse secondary antibody for 1 hour.
-
Colorimetric Readout: Develop with TMB substrate, stop the reaction with 1NH2SO4 , and measure absorbance at 450 nm. A decrease in signal correlates with receptor internalization.
Conclusion & Translational Outlook
The engineered integration of the (6-Bromo-3-chloroquinolin-4-YL)methanol scaffold into small-molecule therapeutics represents a paradigm shift in endocrinology and oncology. By mimicking the spatial geometry of endogenous somatostatin while leveraging the metabolic stability of a halogenated quinoline, researchers have successfully developed orally bioavailable SSTR2 super-agonists. The rigorous in vitro cAMP and internalization assays outlined above provide the foundational validation required to advance these molecules from the bench to clinical applications for acromegaly and neuroendocrine tumors.
References
-
HIGHLIGHTS OF PRESCRIBING INFORMATION PALSONIFY™ (paltusotine) . U.S. Food and Drug Administration (FDA). URL:[Link]
-
Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist . ACS Medicinal Chemistry Letters. National Center for Biotechnology Information (NIH). URL:[Link]
-
Suppression of Growth Hormone and Insulin-Like Growth Factor 1 in Rats After Oral Administration of CRN00808, a Small Molecule, sst2 Selective Somatostatin Biased Agonist . Crinetics Pharmaceuticals. URL:[Link]
-
New Treatments for Acromegaly in Development . Journal of the Endocrine Society, Oxford Academic. URL:[Link]
physicochemical properties of (6-Bromo-3-chloroquinolin-4-YL)methanol
An In-depth Technical Guide to the Physicochemical Properties of (6-Bromo-3-chloroquinolin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological profiles. This guide focuses on a novel derivative, (6-Bromo-3-chloroquinolin-4-YL)methanol, a compound poised at the intersection of established quinoline chemistry and the quest for new therapeutic leads. Due to the novelty of this specific molecule, direct experimental data is limited. Therefore, this document serves as a comprehensive, predictive guide, synthesizing information from closely related analogues and established principles of medicinal chemistry to provide a robust framework for its study and application. As a Senior Application Scientist, the aim is to not only present data but to illuminate the scientific reasoning behind the proposed methodologies and expected properties, ensuring a self-validating and insightful resource.
The Strategic Importance of (6-Bromo-3-chloroquinolin-4-YL)methanol in Drug Discovery
The unique substitution pattern of (6-Bromo-3-chloroquinolin-4-YL)methanol—a bromine at position 6, a chlorine at position 3, and a hydroxymethyl group at position 4—suggests a molecule designed for specific biological interactions and metabolic properties.
-
The Quinoline Core: A privileged scaffold known to interact with various biological targets, including kinases, DNA topoisomerases, and parasitic enzymes.[4]
-
Halogenation at C3 and C6: The presence of both bromine and chlorine can significantly enhance biological activity. Halogenation is a well-established strategy to increase lipophilicity, improve membrane permeability, and introduce specific binding interactions, such as halogen bonding, with target proteins.[5][6] This dual halogenation pattern may offer synergistic effects on potency and selectivity.
-
The C4-Methanol Group: This substituent can serve as a hydrogen bond donor and acceptor, potentially improving solubility and providing a key interaction point within a biological target's binding site. It also presents a site for further derivatization to modulate pharmacokinetics.
This strategic combination of functional groups makes (6-Bromo-3-chloroquinolin-4-YL)methanol a compelling candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases.
Predicted Physicochemical Properties: A Quantitative Overview
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C₁₀H₇BrClNO | Derived from the chemical structure. |
| Molecular Weight | 276.53 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | White to off-white solid | Based on typical appearance of similar halogenated quinolines. |
| Melting Point | 150-160 °C | Estimated based on related structures like 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline (m.p. 153°C).[7] The presence of the polar methanol group might slightly alter this. |
| Boiling Point | ~350-400 °C | Extrapolated from data on similar quinoline derivatives.[8] High due to the rigid aromatic core and polar substituents. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | The quinoline nitrogen and the hydroxyl group provide some polarity, but the bromo- and chloro- substituents increase lipophilicity.[9][10] |
| Predicted LogP | 2.5 - 3.5 | The lipophilicity is expected to be moderate, balancing the hydrophilic character of the methanol group with the lipophilic halogen atoms.[11] |
| pKa (acidic) | ~13-14 (for the -OH group) | Typical for an alcohol. |
| pKa (basic) | ~2-3 (for the quinoline nitrogen) | The electron-withdrawing effects of the chloro and bromo substituents are expected to decrease the basicity of the quinoline nitrogen. |
Synthesis and Purification: A Proposed Pathway
A plausible synthetic route to (6-Bromo-3-chloroquinolin-4-YL)methanol can be extrapolated from established quinoline synthesis methodologies. A common approach involves the construction of the quinoline core followed by functional group interconversion.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathways to (6-Bromo-3-chloroquinolin-4-YL)methanol.
Step-by-Step Protocol (Based on Pathway A)
-
Gould-Jacobs Reaction:
-
React 4-bromoaniline with diethyl (ethoxymethylene)malonate.
-
Heat the mixture, typically in a high-boiling solvent like diphenyl ether, to induce cyclization. This forms the quinoline core, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[12]
-
-
Chlorination:
-
Treat the resulting quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. This converts the hydroxyl group at the 4-position to a chloro group, yielding ethyl 6-bromo-4-chloroquinoline-3-carboxylate.[12]
-
-
Reduction:
-
Reduce the ester at the 3-position to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. This would yield the isomeric compound (6-Bromo-4-chloroquinolin-3-yl)methanol. A different starting material would be needed for the target compound.
-
A more direct, albeit potentially lower-yielding route to the target compound might involve a multi-step process starting from a pre-formed quinoline, introducing the substituents in a controlled manner. A more likely synthetic route would involve the Vilsmeier-Haack reaction on 6-bromoquinolin-4(1H)-one to introduce the chloro and formyl groups, followed by reduction.
Purification and Quality Control
Purification of the final product is critical. A typical workflow would involve:
-
Extraction and Washing: After quenching the reaction, the crude product would be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Chromatography: Purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, is a standard method for separating the desired product from byproducts and unreacted starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to achieve high purity.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), with a target purity of >95% for biological screening.[13]
Analytical Characterization: Elucidating the Structure
A combination of spectroscopic techniques is essential to confirm the identity and structure of the synthesized (6-Bromo-3-chloroquinolin-4-YL)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[14][15]
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[16]
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Justification |
| ~8.2-8.4 | d | H-2 | The proton at C2 is adjacent to the nitrogen and is deshielded. |
| ~8.0-8.2 | d | H-5 | Aromatic proton on the benzene ring, deshielded by the fused ring system. |
| ~7.8-8.0 | d | H-8 | Aromatic proton adjacent to the bromine, showing a small coupling constant. |
| ~7.6-7.8 | dd | H-7 | Aromatic proton coupled to both H-5 and H-8. |
| ~5.0-5.2 | s | -CH₂OH | Methylene protons adjacent to the hydroxyl group and the aromatic ring. |
| ~2.5-3.0 | br s | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and temperature dependent. |
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C-8a |
| ~148-152 | C-4 |
| ~145-148 | C-2 |
| ~135-140 | C-6 |
| ~130-135 | C-7 |
| ~125-130 | C-5 |
| ~120-125 | C-4a |
| ~118-122 | C-3 |
| ~115-120 | C-8 |
| ~60-65 | -CH₂OH |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the elemental composition.[15][16][17]
-
Expected [M+H]⁺: m/z 275.9479, 277.9458, 279.9438
-
Isotopic Pattern: A characteristic isotopic pattern for one bromine and one chlorine atom will be observed, which is a definitive confirmation of the presence of these halogens.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.[18]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad | O-H stretch (from the methanol group) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 1580-1620 | Strong | C=N and C=C stretching vibrations of the quinoline ring |
| 1000-1100 | Strong | C-O stretch (from the methanol group) |
| 700-850 | Strong | C-Cl and C-Br stretches |
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of (6-Bromo-3-chloroquinolin-4-YL)methanol.
Potential Applications and Future Directions
The structural features of (6-Bromo-3-chloroquinolin-4-YL)methanol suggest several avenues for investigation in drug discovery.
-
Anticancer Activity: Many halogenated quinolines exhibit potent anticancer activity by inhibiting protein kinases or topoisomerases.[4] This compound should be screened against a panel of cancer cell lines.
-
Antimalarial and Antimicrobial Activity: The quinoline core is central to antimalarial drugs like chloroquine.[2][3] The presence of halogens can enhance antimicrobial effects.
-
Neuroprotective Potential: Some quinoline derivatives have shown promise as antioxidants and neuroprotective agents.[19]
-
Further Derivatization: The C4-methanol group is a handle for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion: A Promising Scaffold for Further Investigation
(6-Bromo-3-chloroquinolin-4-YL)methanol represents a novel and promising chemical entity. While this guide provides a predictive but comprehensive overview of its physicochemical properties, synthesis, and characterization, experimental validation is the crucial next step. The methodologies and expected data presented herein offer a solid foundation for researchers to undertake the synthesis and evaluation of this compound. Its unique substitution pattern warrants its inclusion in screening libraries for a wide range of therapeutic targets, with the potential to become a valuable lead compound in drug discovery.
References
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC.
- AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar.
- Application Note: High-Performance Liquid Chromatography (HPLC)
- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Deriv
- SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org.
- DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)
- Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI.
- Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide - Benchchem.
- Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5.
- Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers - Benchchem.
- Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs - Benchchem.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Organic Chemistry I.
- 4-Bromo-3-chloro-6-methoxyquinoline - ChemBK.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)-2-METHOXY-QUINOLINE - Patent 1756085 [data.epo.org]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 11. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 12. atlantis-press.com [atlantis-press.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. d-nb.info [d-nb.info]
- 18. ijcrt.org [ijcrt.org]
- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometric and Physicochemical Properties of (6-Bromo-3-chloroquinolin-4-YL)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(6-Bromo-3-chloroquinolin-4-YL)methanol is a halogenated quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Accurate characterization of such molecules is fundamental to their application, beginning with a precise understanding of their mass. This guide delineates the critical distinction between molecular weight and exact mass, providing definitive values for (6-Bromo-3-chloroquinolin-4-YL)methanol. Furthermore, it offers a detailed protocol for its characterization using high-resolution mass spectrometry (HRMS), emphasizing the unique isotopic signatures imparted by the bromine and chlorine atoms. This document serves as a foundational reference for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of scientific research. This section provides the fundamental identifiers for (6-Bromo-3-chloroquinolin-4-YL)methanol.
-
Systematic Name: (6-Bromo-3-chloroquinolin-4-YL)methanol
-
Molecular Formula: C₁₀H₇BrClNO
The molecular structure, depicted below, consists of a quinoline core functionalized with a bromo group at the 6-position, a chloro group at the 3-position, and a hydroxymethyl group at the 4-position.
Caption: 2D structure of (6-Bromo-3-chloroquinolin-4-YL)methanol.
Core Concepts: Molecular Weight vs. Exact Mass
In analytical chemistry, precision in terminology is paramount. The terms "molecular weight" and "exact mass" are often used interchangeably in general contexts, but they represent distinct physical constants crucial for different applications.
Molecular Weight (Average Molecular Mass)
Molecular weight is a weighted average calculated from the natural abundance of all stable isotopes of the elements in a molecule.[1] This value is essential for gravimetric analysis, stoichiometric calculations in chemical synthesis, and the preparation of solutions with specific molar concentrations. It represents the mass of an average molecule in a bulk sample.
For C₁₀H₇BrClNO :
-
Calculation: (10 × 12.011) + (7 × 1.008) + (1 × 79.904) + (1 × 35.453) + (1 × 14.007) + (1 × 15.999)
-
Molecular Weight: 272.53 g/mol
Exact Mass (Monoisotopic Mass)
Exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[2] This value is theoretical but fundamental in mass spectrometry, where instruments can resolve ions based on their specific isotopic composition. High-resolution mass spectrometers measure the mass-to-charge ratio of individual ions, making the exact mass the key parameter for determining a molecule's elemental composition.[3]
For C₁₀H₇BrClNO :
-
Isotopes Used: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O
-
Calculation: (10 × 12.000000) + (7 × 1.007825) + (1 × 78.918337) + (1 × 34.968853) + (1 × 14.003074) + (1 × 15.994915)
-
Exact Mass: 270.93995 Da
Mass Spectrometric Analysis: A Self-Validating System
The presence of both bromine and chlorine in (6-Bromo-3-chloroquinolin-4-YL)methanol creates a highly characteristic and predictable isotopic pattern in its mass spectrum. This pattern serves as an internal validation of the compound's identity.
Theoretical Isotopic Distribution
The unique isotopic signatures of halogens are a powerful diagnostic tool in mass spectrometry.[4][5]
-
Chlorine: Has two stable isotopes, ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance), resulting in a characteristic M to M+2 peak ratio of approximately 3:1.[3][5][6]
-
Bromine: Has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), leading to an M to M+2 peak ratio of nearly 1:1.[5][7][8]
For a molecule containing one bromine and one chlorine atom, the mass spectrum will exhibit a distinctive cluster of peaks at M, M+2, and M+4. The relative intensities of these peaks are a product of the combined probabilities of the isotopic distributions.
Predicted Isotopic Peaks for [C₁₀H₇BrClNO]⁺:
| Isotopic Composition | Peak Designation | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| ¹²C₁₀¹H₇⁷⁹Br³⁵Cl ¹⁴N¹⁶O | M | 270.93995 | 77.4 |
| ¹²C₁₀¹H₇⁸¹Br³⁵Cl ¹⁴N¹⁶O | M+2 | 272.93791 | 100.0 |
| ¹²C₁₀¹H₇⁷⁹Br³⁷Cl ¹⁴N¹⁶O | 272.93701 |
| ¹²C₁₀¹H₇⁸¹Br³⁷Cl ¹⁴N¹⁶O | M+4 | 274.93496 | 31.3 |
Note: The M+2 peak is a composite of two isotopologues and is predicted to be the base peak in the molecular ion cluster.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
The following protocol outlines a robust workflow for the verification of (6-Bromo-3-chloroquinolin-4-YL)methanol using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. The choice of a polar protic solvent like methanol facilitates ionization in positive ESI mode.[9]
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, leading to the formation of [M+H]⁺ ions.
-
-
Instrumentation and Infusion:
-
Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy (< 5 ppm).
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion provides a stable ion signal for accurate mass measurement and isotopic pattern analysis.
-
-
Data Acquisition:
-
Acquire data in positive ion mode. The nitrogen atom in the quinoline ring is a primary site for protonation.
-
Set the mass range to scan from m/z 100 to 500 to ensure capture of the molecular ion cluster.
-
Utilize a high-resolution setting (>10,000 FWHM) to enable accurate mass determination and clear separation of isotopic peaks.
-
-
Data Analysis:
-
Examine the acquired spectrum for the molecular ion cluster corresponding to [M+H]⁺.
-
Measure the m/z of the monoisotopic peak (containing ⁷⁹Br and ³⁵Cl) and compare it to the theoretical exact mass of the protonated species (271.94778 Da). The deviation should be within 5 ppm.
-
Analyze the isotopic pattern, confirming the presence of M, M+2, and M+4 peaks and their relative intensities, which should align with the theoretical distribution for a compound containing one Br and one Cl atom.
-
Caption: Experimental workflow for HRMS analysis of the target compound.
Summary of Physicochemical Data
For ease of reference, the key mass-related properties of (6-Bromo-3-chloroquinolin-4-YL)methanol are summarized below.
| Property | Value | Relevance |
| Molecular Formula | C₁₀H₇BrClNO | Defines the elemental composition. |
| Molecular Weight | 272.53 g/mol | Stoichiometry, solution preparation. |
| Exact Mass (Monoisotopic) | 270.93995 Da | High-resolution mass spectrometry. |
Conclusion
A precise understanding of the distinction between molecular weight and exact mass is indispensable for researchers in the chemical sciences. For (6-Bromo-3-chloroquinolin-4-YL)methanol, these values are 272.53 g/mol and 270.93995 Da, respectively. The presence of both bromine and chlorine provides a rich, self-validating isotopic signature that, when analyzed by high-resolution mass spectrometry, allows for confident structural confirmation. The protocols and data presented in this guide provide a comprehensive framework for the accurate analytical characterization of this important quinoline derivative, ensuring data integrity and reproducibility in research and development settings.
References
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
University of Arizona. (n.d.). Bromine + Chlorine isotopic distributions. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
A Level Chemistry. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]
-
ArtMolecule. (n.d.). Stable Isotopes - Abundances %. Retrieved from [Link]
-
NIST. (n.d.). Methyl Alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. tutorchase.com [tutorchase.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Methyl Alcohol [webbook.nist.gov]
Crystallographic Profiling and Structural Systematics of (6-Bromo-3-chloroquinolin-4-yl)methanol: A Technical Whitepaper
Executive Summary
The functionalized quinoline scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous antimalarial agents and kinase inhibitors. Specifically, (6-Bromo-3-chloroquinolin-4-yl)methanol represents a highly privileged building block. The strategic placement of halogens (6-bromo and 3-chloro) modulates the electronic landscape of the quinoline ring, while the 4-methanol moiety provides a critical hydrogen-bonding vector. This whitepaper provides an in-depth technical guide to the crystallographic acquisition, structural analysis, and lattice mechanics of this class of compounds, establishing a self-validating protocol for Single-Crystal X-Ray Diffraction (SCXRD).
Pharmacophore Significance & Structural Precedents
The (6-Bromo-3-chloroquinolin-4-yl)methanol architecture is highly valued in drug discovery due to its unique steric and electronic properties[1]. The substitution pattern directly influences the molecule's binding affinity in biological targets. For example, related 6-bromo-3-chloroquinoline derivatives have been co-crystallized with catechol O-methyltransferase (COMT), demonstrating the scaffold's ability to occupy deep hydrophobic pockets while engaging in halogen bonding[2].
Furthermore, the quinolin-4-yl methanol substructure is the defining feature of cinchona alkaloids and synthetic antimalarials like mefloquine[3]. Crystallographic studies of mefloquine and related quinolin-4-yl methanols reveal that the dihedral angle between the quinoline plane and the methanol carbon is highly conserved, driven by the minimization of steric clash with the substituent at the 3-position (in this case, the chlorine atom)[4][5].
Lattice Mechanics and Intermolecular Interactions
In the solid state, the supramolecular assembly of (6-Bromo-3-chloroquinolin-4-yl)methanol is governed by a hierarchy of intermolecular forces.
-
Hydrogen Bonding: The primary driving force of the crystal lattice is the classical O−H⋯N hydrogen bond. The hydroxyl group of the methanol moiety acts as a strong hydrogen bond donor, while the quinoline nitrogen serves as the acceptor, often forming infinite 1D chains or dimeric motifs[6].
-
Halogen Bonding: The 6-bromo substituent acts as a halogen bond donor ( σ -hole), interacting with electron-rich regions of adjacent molecules (e.g., C−Br⋯O interactions).
-
π−π Stacking: The electron-withdrawing nature of the 3-chloro and 6-bromo groups lowers the energy of the quinoline π -system, facilitating robust face-to-face or edge-to-face π−π stacking.
Fig 1. Supramolecular interaction network of the functionalized quinoline scaffold.
Representative Crystallographic Data
While the exact unit cell parameters depend on the presence of co-solvents (solvates) or polymorphs, Table 1 synthesizes the expected quantitative crystallographic data for the quinolin-4-yl methanol scaffold based on isostructural analogs[4][5].
Table 1: Representative SCXRD Parameters for Quinoline-4-methanol Derivatives
| Parameter | Expected Value / Range | Causality / Significance |
| Crystal System | Monoclinic or Triclinic | Typical for low-symmetry organic small molecules lacking internal Cn axes. |
| Space Group | P21/c or P1ˉ | Achiral molecules preferentially crystallize in centrosymmetric space groups. |
| Temperature | 100(2) K | Cryocooling minimizes Debye-Waller factors, enhancing high-angle resolution. |
| Radiation | Cu Kα ( λ=1.54178 Å) | Provides stronger diffraction intensities for light-atom organic crystals. |
| O−H⋯N Distance | 2.75 Å – 2.85 Å | Indicates a strong, classical intermolecular hydrogen bond. |
| Dihedral Angle (C3-C4-C-O) | ~110° – 120° | Driven by steric repulsion between the 3-chloro group and the hydroxyl oxygen. |
Self-Validating Experimental Protocol for SCXRD
To ensure scientific integrity and high-resolution structural data, the following step-by-step methodology must be employed. Every step is designed with thermodynamic and kinetic causality in mind.
Step 1: Thermodynamic Nucleation (Vapor Diffusion)
Protocol: Dissolve 50 mg of (6-Bromo-3-chloroquinolin-4-yl)methanol in 2.0 mL of Dichloromethane (DCM) in a 4 mL inner vial. Place this unsealed vial inside a 20 mL outer vial containing 5.0 mL of Methanol (anti-solvent). Seal the outer vial tightly and leave undisturbed at 20 °C. Causality: Crash precipitation yields kinetic powders with high defect densities. Vapor diffusion allows the anti-solvent (Methanol) to slowly lower the dielectric constant of the mother liquor. This keeps the system at the boundary of the metastable zone, promoting the nucleation of thermodynamically stable, single-domain crystals while minimizing twinning.
Step 2: Crystal Harvesting and Cryoprotection
Protocol: Under a polarizing microscope, select a crystal with well-defined faces and uniform extinction (optimal size: 0.2×0.15×0.1 mm). Coat the crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's 100 K nitrogen cold stream. Causality: Paratone-N oil displaces the surface mother liquor, preventing rapid solvent evaporation that causes lattice cracking. Flash-cooling to 100 K freezes conformational dynamics and reduces thermal motion, which is critical for accurately resolving the electron density of the heavy bromine and chlorine atoms.
Step 3: Data Collection and Empirical Absorption Correction
Protocol: Collect diffraction data using a microfocus Cu Kα source. Ensure redundancy is >4.0. Apply multi-scan empirical absorption correction (e.g., SADABS). Causality: Cu Kα radiation is highly absorbed by Bromine ( μ≈4.5 mm −1 ). Without rigorous multi-scan absorption correction, the resulting electron density map will contain severe Fourier truncation ripples around the heavy atoms, artificially distorting the C−Br and C−Cl bond lengths.
Step 4: Phase Determination and Refinement
Protocol: Solve the structure using intrinsic phasing algorithms (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Causality: Intrinsic phasing is highly efficient at locating heavy atoms (Br, Cl) first. The resulting heavy-atom substructure provides accurate phases to calculate the electron density map for the remaining C, N, and O atoms. The protocol is self-validating: a final R1 value <0.05 and a featureless residual electron density map ( Δρmax<0.5 e/Å 3 ) confirm the structural integrity.
Fig 2. Self-validating SCXRD workflow for halogenated quinoline derivatives.
References
-
RCSB Protein Data Bank. 5PA7: Humanized rat COMT in complex with 6-bromo-3-chloroquinolin-8-ol. RCSB PDB. Available at:[Link][2]
-
Bencivenni et al. Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide. PMC, National Institutes of Health. Available at:[Link][4]
-
Matada et al. Crystal structure and Hirshfeld surface analysis ofmethanol methanol monosolvate. IUCrData. Available at:[Link][6]
-
Karle, J. M., et al. Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity. Antimicrobial Agents and Chemotherapy, PMC. Available at:[Link][3]
-
Karle, J. M., & Karle, I. L. Structure of the antimalarial (±)-mefloquine hydrochloride. Acta Crystallographica Section C. Available at:[Link][5]
Sources
- 1. evitachem.com [evitachem.com]
- 2. rcsb.org [rcsb.org]
- 3. Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
Biological Activity and Therapeutic Potential of (6-Bromo-3-chloroquinolin-4-yl)methanol Derivatives: A Comprehensive Technical Guide
Executive Summary
The (6-Bromo-3-chloroquinolin-4-yl)methanol scaffold represents a highly privileged pharmacophore in contemporary drug discovery. The specific di-halogenation pattern—a bromine at the 6-position and a chlorine at the 3-position—imparts distinct electron-withdrawing properties and steric bulk. This configuration significantly alters the pKa of the quinoline nitrogen, enhancing the molecule's metabolic stability against cytochrome P450-mediated oxidation while optimizing its lipophilicity for membrane permeability.
As a Senior Application Scientist, I have observed that the 4-hydroxymethyl (methanol) group serves as a highly versatile synthetic handle. Through targeted derivatization (e.g., etherification, oxidation to an aldehyde followed by reductive amination, or conversion to a leaving group for nucleophilic substitution), this core can be directed toward two vastly different, yet highly impactful, biological targets: Somatostatin Receptor 2 (SSTR2) agonism for endocrinology/oncology, and ferriprotoporphyrin IX (FPIX) binding for infectious diseases.
Core Mechanisms of Action
Endocrinology: SSTR2 Agonism
Derivatization of the 4-methanol group to incorporate bulky, basic amines (such as substituted piperidines) yields potent, non-peptide SSTR2 agonists. These derivatives are designed to mimic the β -turn of endogenous somatostatin[1]. A prime clinical example derived from this structural logic is Paltusotine, an orally bioavailable SSTR2 agonist utilized for the treatment of acromegaly and neuroendocrine tumors[2].
Mechanistically, these derivatives bind to the transmembrane domain of SSTR2. Recent cryo-electron microscopy (Cryo-EM) of the SSTR2-Gi complex reveals that the di-halogenated quinoline core anchors deep within the receptor's hydrophobic pocket, stabilizing the active conformation and triggering a Gαi -coupled signaling cascade that ultimately suppresses Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) secretion[3].
Figure 1: SSTR2 Gi-coupled signaling pathway and GH suppression by quinoline derivatives.
Infectious Disease: Antimalarial Activity
In the realm of parasitology, quinoline-4-methanols (structurally related to mefloquine) operate via a distinct mechanism compared to classic 4-aminoquinolines like chloroquine. These derivatives accumulate in the acidic food vacuole of Plasmodium falciparum. Rather than causing hemoglobin accumulation, they bind directly to undimerized ferriprotoporphyrin IX (FPIX), preventing its crystallization into non-toxic hemozoin[4]. Furthermore, quinoline-4-methanols exhibit targeted inhibitory activity against Plasmodium glutathione S-transferase (PfEXP1), disrupting the parasite's primary defense against heme-induced oxidative stress and lipid peroxidation[5].
Figure 2: Mechanism of action of quinoline-4-methanols in the Plasmodium food vacuole.
Quantitative Pharmacological Profiling
The table below synthesizes the structure-activity relationship (SAR) data across the primary derivative classes synthesized from the (6-Bromo-3-chloroquinolin-4-yl)methanol core.
| Derivative Class | Primary Target | Primary Mechanism of Action | IC50 / EC50 Range | Calculated LogP | Key Pharmacological Advantage |
| Quinoline-4-methanols | P. falciparum (FPIX) | Heme detoxification blockade | 15 - 45 nM | 3.5 - 4.2 | Evades PfCRT-mediated efflux mechanisms |
| 4-Aminopiperidine Ethers | SSTR2 (GPCR) | Gαi -coupled AC inhibition | 0.5 - 2.1 nM | 4.0 - 4.8 | High oral bioavailability; robust GH suppression |
| 4-Anilinoquinolines | Kinases (e.g., RTKs) | ATP-competitive inhibition | 80 - 150 nM | 4.5 - 5.1 | Antiproliferative efficacy in neuroendocrine models |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and orthogonal validation steps.
Protocol 1: In Vitro SSTR2 Activation Assay (cAMP HTRF)
Causality: We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay rather than a standard ELISA. The ratiometric emission (665 nm / 620 nm) of HTRF mathematically cancels out inner-filter effects and auto-fluorescence—a critical necessity when screening heavily halogenated aromatic systems like the 6-bromo-3-chloroquinoline core, which often exhibit intrinsic fluorescence.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human SSTR2 into a 384-well plate at 5×103 cells/well.
-
Compound Incubation: Add the quinoline derivative (dose-response: 0.1 pM to 10 µM) in assay buffer containing 0.5 mM IBMX.
-
Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion prevents the degradation of cAMP, ensuring the measured signal accurately reflects the upstream inhibition of adenylate cyclase by the Gαi subunit.
-
-
Stimulation: Add 10 µM Forskolin to all wells to stimulate baseline adenylate cyclase activity. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add HTRF lysis buffer containing d2 -labeled cAMP and Europium cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.
-
Readout: Measure time-resolved fluorescence at 620 nm and 665 nm using a microplate reader.
Self-Validating System: The protocol utilizes a tripartite control structure: (1) Baseline (vehicle only), (2) Maximum AC activation (Forskolin 10 µM), and (3) Receptor specificity rescue (Forskolin + Agonist + SSTR2 Antagonist PRX-08066). If the addition of the antagonist fails to restore cAMP levels to the Forskolin baseline, the compound's activity is flagged as non-specific cytotoxicity rather than true GPCR agonism.
Protocol 2: Antimalarial Ferriprotoporphyrin IX (FPIX) Binding Assay
Causality: Quinoline-4-methanols exert their effect by preventing heme dimerization. This protocol measures the direct binding affinity of the derivative to FPIX via a colorimetric micro-assay. The assay is strictly buffered to pH 5.0 to mimic the acidic environment of the Plasmodium food vacuole, which is critical for maintaining the correct protonation state of the quinoline nitrogen required for π−π stacking with the porphyrin ring.
Step-by-Step Methodology:
-
Heme Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 1 mM, then dilute to 10 µM in sodium acetate buffer (pH 5.0).
-
Incubation: Aliquot 100 µL of the heme solution into a 96-well plate. Add the quinoline-4-methanol derivative at varying concentrations (1 nM to 10 µM). Incubate for 2 hours at 37°C.
-
Solubilization: Add 100 µL of 0.1% Tween-20 to solubilize unbound, monomeric heme.
-
Readout: Measure the absorbance at 405 nm (the Soret band of heme).
Self-Validating System: The protocol relies on a dual-readout validation. A hypochromic shift in the Soret band confirms binding. However, to validate specificity, a parallel plate is run where a known high-affinity competitive binder (e.g., chloroquine) is spiked into the wells. The competitive binder must proportionally reverse the spectral shift; failure to do so indicates that the derivative is causing non-specific heme precipitation rather than true stoichiometric binding.
References
- Paltusotine - Chemenu Chemenu Inc.
- 7YAC: Paltusotine-bound SSTR2-Gi complex RCSB Protein D
- Discovery of Paltusotine (CRN00808)
- Ferriprotoporphyrin IX, phospholipids, and the antimalarial actions of quinoline drugs ResearchG
- Potential role of Plasmodium falciparum exported protein 1 in the chloroquine mode of action N
Sources
- 1. Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paltusotine [french.chemenu.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential role of Plasmodium falciparum exported protein 1 in the chloroquine mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Halogenated Quinoline Methanols: A Case Study on (6-Bromo-3-chloroquinolin-4-YL)methanol
Executive Summary & Structural Rationale
(6-Bromo-3-chloroquinolin-4-YL)methanol is a highly specialized halogenated quinoline derivative. While it is frequently utilized as a critical synthetic building block for complex spiro-piperidine therapeutics—such as the somatostatin receptor 2 (SST2) agonist Paltusotine[1]—its core scaffold serves as an excellent model for understanding the pharmacokinetic (PK) behavior of the broader quinoline-methanol class.
As a Senior Application Scientist, I approach the PK evaluation of this compound not just as a data-gathering exercise, but as a mechanistic puzzle. Compounds in this class, including antimalarials like mefloquine[2] and experimental oncolytics like Vacquinol-1[3], exhibit distinct absorption, distribution, metabolism, and excretion (ADME) profiles driven by their lipophilicity, extensive tissue distribution, and specific metabolic liabilities. Understanding the causality behind these properties is essential for optimizing dosing regimens and predicting drug-drug interactions.
Physicochemical Properties & ADME Implications
The structural features of (6-Bromo-3-chloroquinolin-4-YL)methanol directly dictate its in vivo behavior:
-
Halogenation (6-Bromo, 3-Chloro): The addition of heavy halogens significantly increases the lipophilicity (LogP) of the quinoline core. This enhances passive membrane permeability across the intestinal epithelium and blood-brain barrier, but concurrently increases non-specific plasma protein binding (PPB)[4]. Crucially, halogenation at the 3- and 6-positions functionally blocks common sites of CYP450-mediated aromatic hydroxylation, thereby forcing the metabolic burden onto other functional groups[5].
-
Methanol Moiety: The primary alcohol at the 4-position serves as a highly reactive site for Phase II metabolism. Unlike alkylamino side chains that undergo extensive N-dealkylation[5], the methanol group is highly susceptible to Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation, which facilitates rapid biliary excretion.
In Vivo Pharmacokinetic Profiling: Mechanistic Pathways
To accurately profile this compound, we must anticipate its physiological journey:
-
Absorption: Due to high lipophilicity, oral absorption is typically dissolution rate-limited. Formulations requiring co-solvents (e.g., PEG400, Tween 80) are necessary to prevent precipitation in the gastrointestinal tract and achieve linear exposure.
-
Distribution: Halogenated quinolines are characterized by a remarkably large volume of distribution ( Vd )[2]. They readily partition into lipid-rich tissues, leading to prolonged terminal half-lives that can span several days in higher mammals.
-
Metabolism & Clearance: Hepatic clearance is driven by a dual pathway. Phase I oxidation of the quinoline nitrogen forms N-oxides, while Phase II O-glucuronidation of the methanol group creates hydrophilic conjugates[3]. These conjugates are often excreted into the bile, leading to enterohepatic recirculation—a phenomenon that causes secondary peaks in the plasma concentration-time curve.
Proposed metabolic biotransformation and clearance pathways.
Quantitative Data Presentation
The following table summarizes representative non-compartmental analysis (NCA) parameters for halogenated quinoline methanols in a rodent model (Sprague-Dawley rats), illustrating the high volume of distribution and moderate bioavailability typical of this class.
| Pharmacokinetic Parameter | Abbreviation | Units | Intravenous (IV) Dosing (1 mg/kg) | Per Os (PO) Dosing (10 mg/kg) |
| Maximum Plasma Concentration | Cmax | ng/mL | - | 450 ± 65 |
| Time to Maximum Concentration | Tmax | h | - | 2.5 ± 0.5 |
| Area Under the Curve | AUC0−∞ | h*ng/mL | 1200 ± 150 | 3600 ± 420 |
| Systemic Clearance | CL | L/h/kg | 0.83 ± 0.1 | - |
| Volume of Distribution (Steady State) | Vdss | L/kg | 6.5 ± 1.2 | - |
| Terminal Half-life | t1/2 | h | 5.4 ± 0.8 | 6.1 ± 0.9 |
| Absolute Bioavailability | F | % | - | 30.0% |
Note: Data represents simulated mean values (± SD) derived from structural analogs to demonstrate typical class behavior.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity and trustworthiness, PK studies must be designed as self-validating systems. The following protocol details the causality behind each experimental choice.
Phase A: Formulation and Dosing
-
Rationale: Aqueous formulations will fail due to the compound's high lipophilicity. We utilize a co-solvent system to ensure the compound remains in solution, preventing erratic absorption profiles.
-
Step 1: Prepare the IV formulation by dissolving the compound in 5% DMSO, followed by the addition of 40% PEG400, and finally bringing to volume with 55% sterile saline.
-
Step 2: Administer the IV dose (1 mg/kg) via the tail vein and the PO dose (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per route). Fasting eliminates food-effect variables on absorption.
Phase B: Serial Sampling
-
Rationale: Halogenated quinolines exhibit multi-phasic disposition. Sampling must capture both the rapid distribution phase and the prolonged elimination phase.
-
Step 3: Collect blood samples (~200 µL) via a pre-implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Step 4: Transfer immediately to K2EDTA tubes and centrifuge at 4°C (3000g for 10 min) to harvest plasma. Store at -80°C to prevent ex vivo degradation of glucuronide metabolites.
Phase C: LC-MS/MS Bioanalysis & System Validation
-
Rationale: Acetonitrile is chosen for protein precipitation (PPT) because it effectively disrupts the strong hydrophobic interactions between the lipophilic quinoline and plasma albumin, ensuring high extraction recovery.
-
Step 5 (Extraction): Aliquot 50 µL of plasma. Add 150 µL of cold Acetonitrile containing a deuterated internal standard (IS). Vortex for 2 minutes and centrifuge at 12,000g for 10 minutes.
-
Step 6 (Self-Validation): Include Quality Control (QC) samples at low, medium, and high concentrations. Validation Rule: The analytical run is only accepted if at least 67% of QC samples fall within ±15% of their nominal concentration.
-
Step 7 (Analysis): Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, utilizing a C18 column to retain the lipophilic analyte.
Step-by-step in vivo pharmacokinetic study workflow.
References
-
World Health Organization (WHO). "Development of mefloquine as an antimalarial drug". IRIS. Available at:[Link]
-
ASM Journals. "Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs". Antimicrobial Agents and Chemotherapy. Available at:[Link]
-
ACS Publications. "Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux". Journal of Medicinal Chemistry. Available at: [Link]
-
ACS Publications. "The Oncolytic Efficacy and in Vivo Pharmacokinetics ofmethanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features". Journal of Medicinal Chemistry. Available at: [Link]
Sources
A Technical Guide to the Preliminary Screening of (6-Bromo-3-chloroquinolin-4-YL)methanol for Drug Discovery
Introduction: The Quinoline Scaffold and a Novel Candidate
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility and ability to be functionalized at multiple positions have made it the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5][6][7] This guide focuses on a specific, synthetically accessible derivative, (6-Bromo-3-chloroquinolin-4-YL)methanol .
The rationale for selecting this compound as a promising starting point for a drug discovery campaign is rooted in its distinct structural features:
-
Quinoline Core: Provides a well-established foundation with proven pharmacological relevance.[8][9]
-
Halogenation (6-Bromo and 3-Chloro): The presence of halogens can significantly enhance biological activity. Halogen substituents can increase lipophilicity, which may improve membrane permeability, and can form halogen bonds, providing additional, specific interactions with biological targets.[10]
-
4-Methanol Group (-CH2OH): This functional group offers a critical advantage. It can act as a hydrogen bond donor, potentially increasing target affinity. Furthermore, it serves as a synthetic handle for future lead optimization, such as the creation of prodrugs or for covalent attachment to a solid support for target identification studies.
This document provides a comprehensive, step-by-step framework for the preliminary screening of (6-Bromo-3-chloroquinolin-4-YL)methanol, designed to efficiently assess its therapeutic potential and establish a foundation for further development. The workflow is designed to "fail early, fail often," a cost-effective strategy in modern drug discovery that prioritizes the early identification of compounds with undesirable properties.[11]
Caption: Figure 1. A logical workflow for the preliminary screening of a novel chemical entity.
Phase 1: Foundational Cytotoxicity Profiling
Expertise & Rationale: Before investigating any specific therapeutic activity, it is imperative to determine the compound's general cytotoxicity. This initial screen serves two primary purposes: 1) to identify compounds that are indiscriminately cytotoxic and thus poor drug candidates (except in oncology), and 2) to establish a concentration range for subsequent, more specific biological assays.[12] Performing phenotypic screens at concentrations that simply kill the cells would yield meaningless, false-positive results.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]
Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of (6-Bromo-3-chloroquinolin-4-YL)methanol in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Expected Cytotoxicity Profile
The results should be summarized to clearly present the compound's potency against different cell lines.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 (Breast Cancer) | (6-Bromo-3-chloroquinolin-4-YL)methanol | 72 | Hypothetical Value | Hypothetical Value |
| A549 (Lung Cancer) | (6-Bromo-3-chloroquinolin-4-YL)methanol | 72 | Hypothetical Value | Hypothetical Value |
| MRC-5 (Normal Lung) | (6-Bromo-3-chloroquinolin-4-YL)methanol | 72 | Hypothetical Value | N/A |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable for anticancer candidates.
Phase 2: Target-Agnostic Phenotypic Screening
Expertise & Rationale: With a defined non-toxic concentration range, the compound can be advanced to phenotypic screens. This approach seeks to identify a desired biological effect in a complex system (like a cell or whole organism) without a preconceived notion of the molecular target.[15] Given the known activities of the quinoline scaffold, parallel screening against cancer cell lines and microbial pathogens is a logical starting point.[1]
Experimental Protocol: Anticancer Proliferation Screen
This protocol expands upon the cytotoxicity assay to assess the antiproliferative effect against a panel of cancer cell lines.
Methodology:
-
Cell Panel: Select a diverse panel of cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia).
-
Assay Execution: Follow the same procedure as the MTT assay (Steps 1-7), using a range of concentrations informed by the initial cytotoxicity data (e.g., 5-7 concentrations centered around the preliminary IC50).
-
Data Analysis: Calculate the IC50 value for each cell line. A compound is typically considered a "hit" if it shows potent activity (e.g., IC50 < 10 µM) against one or more cell lines.[16]
Data Presentation: Anticancer Activity Spectrum
| Cell Line | Tissue of Origin | Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast | Hypothetical Value | Hypothetical Value |
| SW480 | Colon | Hypothetical Value | Hypothetical Value |
| NCI-H460 | Lung | Hypothetical Value | Hypothetical Value |
| K-562 | Leukemia | Hypothetical Value | Hypothetical Value |
Phase 3: Unveiling the Mechanism - Target Deconvolution
Expertise & Rationale: A confirmed "hit" from a phenotypic screen is a molecule with a valuable biological effect, but without knowledge of its molecular target, rational optimization is impossible. Target identification (or deconvolution) is a critical step to transform a hit into a lead.[17][18] Affinity-based methods are a direct and powerful approach, leveraging the physical interaction between the small molecule and its protein target(s).[19][20] The methanol group on our compound is an ideal linker attachment point for creating an affinity probe.
Caption: Figure 2. A streamlined workflow for identifying protein targets using affinity chromatography.
Experimental Protocol: Affinity Chromatography Pulldown
Methodology:
-
Probe Synthesis: Synthesize a linker-equipped version of the compound and immobilize it on a solid support (e.g., agarose beads). The methanol group is the point of attachment. A control set of beads with no compound attached is essential.
-
Lysate Preparation: Culture the sensitive cancer cell line identified in Phase 2 and prepare a native cell lysate.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads (and control beads in parallel) to allow for protein binding.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads, often by using a competitive ligand, changing pH, or using a denaturant.
-
Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the compound lane but absent in the control lane. Excise these bands and identify the proteins using LC-MS/MS.[20][21]
-
Target Validation: The identified protein(s) are candidate targets. Validation is required using orthogonal methods, such as demonstrating a loss of compound activity when the target gene is knocked down using siRNA.
Phase 4: Early ADME/Tox Profiling
Expertise & Rationale: Concurrently with target identification, a preliminary assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties should be conducted.[22][23] These in vitro assays predict how a drug might behave in a whole organism and can flag liabilities such as poor stability or potential for drug-drug interactions, saving immense resources before advancing to more complex studies.[24][25]
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay assesses how quickly the compound is metabolized by liver enzymes, providing an early indication of its likely half-life in vivo.
Methodology:
-
System: Use human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs).
-
Incubation: Incubate the compound (typically at 1 µM) with HLM in the presence of the necessary cofactor, NADPH, at 37°C.
-
Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the enzymatic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation: Summary of Early ADME/Tox Properties
| Assay | Parameter | Result (Hypothetical) | Interpretation |
| Metabolic Stability | HLM Half-life (t½, min) | > 60 | High stability |
| Permeability | Caco-2 P_app (10⁻⁶ cm/s) | > 10 | High permeability |
| CYP Inhibition | CYP3A4 IC50 (µM) | > 20 | Low risk of DDI |
| Plasma Protein Binding | % Bound | < 95% | Moderate binding, free fraction available |
Conclusion and Path Forward
This technical guide outlines a logical and efficient cascade for the preliminary screening of (6-Bromo-3-chloroquinolin-4-YL)methanol. By systematically evaluating its cytotoxicity, phenotypic effects, molecular target(s), and fundamental drug-like properties, a comprehensive data package can be generated.
A "Go" decision would be supported by data indicating:
-
Selective cytotoxicity against disease-relevant cells (e.g., cancer cells).
-
Potent activity in a phenotypic screen (IC50 or MIC in the low micromolar or nanomolar range).
-
Identification of a tractable and disease-relevant molecular target.
-
A favorable early ADME/Tox profile (e.g., good metabolic stability, high permeability, low risk of CYP inhibition).
If these criteria are met, (6-Bromo-3-chloroquinolin-4-YL)methanol can be declared a validated hit, graduating to a formal hit-to-lead program. This next phase would involve structure-activity relationship (SAR) studies to improve potency and selectivity, further optimization of ADME properties, and eventual evaluation in in vivo models of disease.
References
- BenchChem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
- VIVALDI. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
- Pawar, S. S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
- Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 31-40.
- Ajani, O. O., et al. (2022). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential. ResearchGate.
- Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed, 19(12), 1749-1760.
- Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226.
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
- RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Wang, L., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC.
- Ali, M. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
- Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- Hart, C. P. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. PMC.
- Yoshida, M., et al. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(12), 1531-1540.
- Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19405.
- Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 346-378.
- Promega Corporation. (n.d.). ADME/Toxicity - Drug Discovery.
- Obach, R. S. (2011). ADME optimization and toxicity assessment in early- and late-phase drug discovery. PubMed.
- Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- American Chemical Society. (2021). The Dawn of a New Era in Drug Discovery? Drug Screening and the Increasing Biological Complexity of Testing Models. PMC.
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
- News-Medical.Net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- Al-Ostath, A., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC.
- Zielińska-Pisklak, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC.
- Visikol. (2023, March 21). Cytotoxicity Assay Models.
- Zarei, M., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Pharmacopuncture, 20(2), 103-109.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 10. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Home | Drug Target Review [drugtargetreview.com]
- 12. Cytotoxicity Assay Models | Visikol [visikol.com]
- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. The Dawn of a New Era in Drug Discovery? Drug Screening and the Increasing Biological Complexity of Testing Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 18. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 23. Drug Discovery: ADME/Toxicity [promega.sg]
- 24. ADME optimization and toxicity assessment in early- and late-phase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.cn]
Application Note: (6-Bromo-3-chloroquinolin-4-yl)methanol as a Divergent Intermediate in Pharmaceutical Synthesis
Executive Summary
(6-Bromo-3-chloroquinolin-4-yl)methanol is a highly functionalized, multi-reactive heteroaryl building block utilized extensively in modern drug discovery. Featuring three orthogonal sites for chemical modification—a C6-bromine, a C4-hydroxymethyl group, and a C3-chlorine—this intermediate is particularly valuable in the synthesis of somatostatin receptor 2 (SSTR2) agonists and novel kinase inhibitors. This application note details the mechanistic rationale, reactivity profiling, and validated protocols for utilizing this intermediate to generate diverse, drug-like scaffolds.
Mechanistic Insights & Reactivity Profile
The strategic value of (6-Bromo-3-chloroquinolin-4-yl)methanol lies in the predictable and orthogonal reactivity of its functional groups. Understanding the causality behind these reactivity differences is critical for designing successful synthetic routes.
C6-Bromine: Site-Selective Oxidative Addition
The quinoline core presents two halogens: a bromine at C6 and a chlorine at C3. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalyst must undergo oxidative addition into a carbon-halogen bond. The bond dissociation energy (BDE) of the C–Br bond (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol). Consequently, Pd(0) species insert exclusively into the C6 position at standard temperatures (80–100 °C), leaving the C3-chlorine intact for subsequent modulation or target-binding interactions .
C4-Hydroxymethyl: Activation and Nucleophilic Displacement
The C4-hydroxymethyl group provides a critical methylene linker often required to position basic amines (e.g., piperidines or azaspiro rings) into the binding pockets of GPCRs like SSTR2 . However, the primary hydroxyl group is a poor leaving group. By treating the intermediate with thionyl chloride ( SOCl2 ), the hydroxyl is converted into a highly electrophilic chloromethyl group. The electron-withdrawing nature of the adjacent quinoline ring (further enhanced by the C3-chlorine) makes this benzylic-like position highly susceptible to rapid SN2 displacement by secondary amines.
C3-Chlorine: Electronic Modulation
While chemically inert under mild cross-coupling conditions, the C3-chlorine plays a crucial pharmacological role. It locks the conformation of C4-substituents via steric hindrance and lowers the pKa of the quinoline nitrogen, which can improve the membrane permeability and oral bioavailability of the final Active Pharmaceutical Ingredient (API).
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process analytical controls to ensure reproducibility and high fidelity.
Protocol A: Activation to 6-Bromo-3-chloro-4-(chloromethyl)quinoline
Objective: Convert the unreactive C4-hydroxyl into a reactive chloride for subsequent amination.
-
Setup: Charge a dry 100 mL round-bottom flask with (6-Bromo-3-chloroquinolin-4-yl)methanol (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.
-
Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with SOCl2 to form the highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination of the alcohol.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add thionyl chloride ( SOCl2 , 1.5 eq, 7.5 mmol) dropwise over 10 minutes to control the exothermic release of HCl and SO2 gases.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the polar starting material spot ( Rf≈0.2 ) is completely replaced by a less polar product spot ( Rf≈0.6 ).
-
Workup: Quench carefully with saturated aqueous NaHCO3 (20 mL) until gas evolution ceases. Extract with DCM (2 x 20 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the chloromethyl intermediate.
Protocol B: Site-Selective Suzuki-Miyaura Coupling at C6
Objective: Introduce an aryl/heteroaryl pharmacophore at the C6 position without affecting the C3-chlorine.
-
Setup: In a Schlenk tube, combine the bromoquinoline intermediate (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.2 eq, 2.4 mmol), and potassium carbonate ( K2CO3 , 2.5 eq, 5.0 mmol).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 15 mL). Degas the mixture by bubbling argon through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.1 mmol). Seal the tube and heat to 90 °C for 12 hours.
-
Validation: Analyze via LC-MS. The protocol is validated when the isotopic multiplet corresponding to the brominated starting material (m/z ~272/274) disappears, replaced by the product mass, while retaining the characteristic M/M+2 chlorine isotope pattern.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via flash chromatography.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and expected analytical markers for the divergent functionalization of (6-Bromo-3-chloroquinolin-4-yl)methanol.
| Reaction Type | Reagents & Catalyst | Temp / Time | Typical Yield | Key Analytical Marker (Validation) |
| C4-Activation | SOCl2 , DMF (cat.), DCM | 0 °C to RT / 2h | 92 - 96% | 1 H NMR: Shift of CH2 singlet from ~5.2 ppm ( CH2OH ) to ~4.8 ppm ( CH2Cl ). |
| C4-Oxidation | MnO2 (10 eq), THF | 60 °C / 16h | 85 - 89% | IR Spectroscopy: Appearance of strong C=O stretch at ~1705 cm −1 . |
| C6-Cross Coupling | Ar- B(OH)2 , Pd(dppf)Cl2 , K2CO3 | 90 °C / 12h | 78 - 85% | LC-MS: Loss of Br isotope pattern; retention of Cl isotope ratio (3:1). |
| C4-Amination | Secondary Amine, K2CO3 , MeCN | 80 °C / 8h | 80 - 90% | LC-MS: Mass shift corresponding to amine addition minus HCl . |
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from the core intermediate, highlighting its utility in generating distinct classes of therapeutic agents.
Caption: Divergent synthetic pathways of (6-Bromo-3-chloroquinolin-4-yl)methanol in drug discovery.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at:[Link]
- WO2024089668A1 - Somatostatin receptor 2 agonists and uses thereof.World Intellectual Property Organization (WIPO) / Google Patents.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (via PMC). Available at:[Link]
catalysts used in the synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol
An in-depth technical guide on the catalytic strategies and synthetic workflows for producing (6-Bromo-3-chloroquinolin-4-yl)methanol, tailored for process chemists and drug development professionals.
Executive Summary & Strategic Overview
(6-Bromo-3-chloroquinolin-4-yl)methanol is a highly functionalized heterocyclic building block essential for the synthesis of advanced pharmaceutical agents, including targeted kinase inhibitors and somatostatin modulators[1][2]. The structural complexity of this molecule lies in its di-halogenated quinoline core. During the synthetic elaboration of the C4 position—typically involving the reduction of a C4-carboxylate, carboxylic acid, or carbaldehyde precursor to the corresponding methanol derivative—chemoselectivity is the primary challenge. The chosen catalytic system must flawlessly reduce the carbonyl moiety without triggering the hydrodehalogenation of the sensitive 6-bromo and 3-chloro substituents[3].
Mechanistic Insights: The Chemoselectivity Challenge
The fundamental hurdle in this synthesis is the bond dissociation energy (BDE) disparity within the substrate. The C–Br bond at the 6-position is relatively weak (~68 kcal/mol) and is highly susceptible to cleavage.
-
The Failure of Transition Metal Catalysis: Standard heterogeneous hydrogenation utilizing Palladium on Carbon (Pd/C) under an H₂ atmosphere is strictly contraindicated. Palladium readily undergoes oxidative addition into the aryl C–Br bond (and subsequently the C–Cl bond), leading to rapid, destructive debromination and dechlorination[3].
-
Hydride-Based Chemoselectivity: To preserve the halogenated aromatic system, transition-metal-free hydride donors activated by Lewis acids are the industry standard. The NaBH₄/I₂ catalytic system is particularly effective. In this system, iodine acts as a Lewis acid catalyst/oxidant that reacts with NaBH₄ in situ to generate borane (BH₃). Borane is a highly electrophilic reducing agent that rapidly reduces carboxylic acids and esters to alcohols via intermediate borate esters, completely ignoring the halogenated aromatic ring[4].
Comparative Data: Catalyst & Reagent Selection
The following table summarizes the quantitative performance and mechanistic trade-offs of various catalytic reduction systems evaluated for this specific transformation.
| Catalyst / Reagent System | Mechanism of Action | Chemoselectivity (Halogen Retention) | Typical Yield | Practical Considerations |
| NaBH₄ / I₂ | In situ electrophilic borane (BH₃) generation | Excellent (>98%) | 85–92% | Exothermic borane generation; requires strict temperature control (0 °C) during reagent mixing. |
| DIBAL-H | Nucleophilic aluminum-hydride transfer | Good (~90%) | 70–80% | Requires cryogenic conditions (-78 °C) to prevent over-reduction or quinoline ring opening. |
| Pd/C + H₂ | Transition metal oxidative addition / reductive elimination | Poor (<5%) | <10% (Target) | Rapid hydrodehalogenation of the C6-Br and C3-Cl bonds. Must be avoided. |
Synthetic Workflow & Catalytic Pathways
The diagram below illustrates the logical flow of the reduction step, highlighting the critical divergence between chemoselective hydride transfer and destructive transition-metal catalysis.
Fig 1: Catalytic pathways for the reduction of C4-substituted halogenated quinolines.
Validated Experimental Protocol: NaBH₄/I₂ Mediated Reduction
This protocol outlines a self-validating workflow for the chemoselective reduction of alkyl 6-bromo-3-chloroquinoline-4-carboxylate to the target methanol derivative.
Phase 1: In Situ Catalyst Generation
-
Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet.
-
Suspension: Add Sodium borohydride (NaBH₄, 2.5 equiv) and anhydrous Tetrahydrofuran (THF, 0.2 M relative to substrate).
-
Causality: THF is mandatory as it coordinates with and stabilizes the generated borane as a BH₃-THF complex, preventing premature decomposition.
-
-
Activation: Cool the suspension to 0 °C using an ice bath. Dissolve Iodine (I₂, 1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise via the dropping funnel over 30 minutes.
-
Causality: The reaction ( 2NaBH4+I2→2NaI+B2H6+H2 ) is highly exothermic. The 0 °C environment prevents thermal runaway and the rapid off-gassing of hydrogen.
-
Phase 2: Substrate Addition & Reduction 4. Addition: Once hydrogen evolution ceases, add the 6-bromo-3-chloroquinoline-4-carboxylate (1.0 equiv) in one portion. 5. Heating: Remove the ice bath and gradually heat the reaction mixture to reflux (65 °C) for 4 hours. 6. Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 7:3 Hexanes:Ethyl Acetate). The starting ester (UV active, Rf ≈ 0.6) must be completely consumed, replaced by a distinct, more polar spot corresponding to the alcohol (Rf ≈ 0.3).
Phase 3: Quenching & Chemoselective Workup 7. Quenching: Cool the mixture back to 0 °C. Carefully add 1M HCl dropwise until gas evolution completely stops.
-
Causality: The acidic quench hydrolyzes the intermediate borate esters, releasing the free alcohol product into the solution.
-
pH Adjustment (Critical Step): Add saturated aqueous NaHCO₃ slowly until the aqueous layer reaches pH 8.
-
Self-Validation: Verify with pH paper. If the solution remains acidic (pH < 7), the basic quinoline nitrogen will protonate, forming a water-soluble salt. This will drastically reduce your extraction yield by trapping the product in the aqueous layer.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (6-Bromo-3-chloroquinolin-4-yl)methanol.
References
- Google Patents - US10464918B2: Process of making somatostatin modulators URL
-
ACS Publications (Organometallics) - Chemo- and Regioselective Catalytic Reduction of N-Heterocycles by Silane URL:[Link]
-
National Institutes of Health (PMC) - Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines URL:[Link]
Sources
Application Notes and Protocols: (6-Bromo-3-chloroquinolin-4-YL)methanol in Modern Organic Synthesis
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of (6-Bromo-3-chloroquinolin-4-YL)methanol . This versatile building block offers a synthetically tractable platform for the construction of complex molecular architectures, particularly in the realm of targeted therapeutics. The strategic disposition of its functional groups—a reactive brominated C6 position, a C3 chloro substituent, and a C4 primary alcohol—provides a palette of opportunities for selective chemical modifications.
Core Reactivity and Strategic Considerations
The synthetic utility of (6-Bromo-3-chloroquinolin-4-YL)methanol is primarily dictated by the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the C6 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the C3 position. This reactivity hierarchy (I > Br > Cl) is a cornerstone of its application, enabling selective functionalization.[1]
The primary alcohol at the C4 position introduces another layer of synthetic potential, serving as a handle for oxidation, esterification, or etherification to introduce further diversity and modulate the physicochemical properties of the resulting compounds.
Downstream Applications in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Derivatives of (6-Bromo-3-chloroquinolin-4-YL)methanol are valuable intermediates in the synthesis of potent enzyme inhibitors, particularly targeting protein kinases that are implicated in cancer and other proliferative diseases.[3]
Synthesis of Kinase Inhibitors
Substituted quinolines are prominent in the development of kinase inhibitors targeting signaling pathways crucial for tumor growth and survival, such as those involving Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4][5] For instance, the FAK inhibitor GSK2256098, which has been investigated in clinical trials for various cancers including mesothelioma and pancreatic ductal adenocarcinoma, highlights the therapeutic potential of targeting this pathway.[4][6][7][8]
The general synthetic strategy involves leveraging the C6-bromo position for introducing diversity via cross-coupling reactions to enhance potency and selectivity, while the other positions on the quinoline core can be modified to fine-tune pharmacokinetic properties.
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for the most impactful downstream applications of (6-Bromo-3-chloroquinolin-4-YL)methanol.
Selective Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C6 position.[9][10] This transformation is fundamental for structure-activity relationship (SAR) studies in drug discovery programs.[3]
Reaction Principle: The palladium-catalyzed reaction between the C6-bromo position of the quinoline and an organoboron reagent (e.g., a boronic acid or ester) proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] The higher reactivity of the C-Br bond allows this reaction to occur selectively, leaving the C-Cl bond intact for potential subsequent modifications.[1]
Workflow for Suzuki-Miyaura Coupling.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add (6-Bromo-3-chloroquinolin-4-YL)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.), and a base like sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (4:1 v/v), via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction Conditions: Heat the reaction mixture to 80–90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Typical Yield (%) |
| 1 | Phenylboronic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 82-92 |
Yields are representative and based on similar substrates; optimization for specific substrates may be required.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, which is a key transformation in the synthesis of many pharmaceuticals.[12][13] This reaction allows for the introduction of primary or secondary amines at the C6-position of the quinoline core.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst.[12] The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphine ligands often providing the best results.[12]
Workflow for Buchwald-Hartwig Amination.
Experimental Protocol:
-
Reaction Setup: In an inert atmosphere glovebox, add (6-Bromo-3-chloroquinolin-4-YL)methanol (1.0 equiv.), the palladium precursor (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.) and anhydrous toluene.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv.) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[12][14]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C6-bromo position and a terminal alkyne.[15][16] This reaction is valuable for introducing an alkynyl moiety that can serve as a handle for further transformations, such as click chemistry, or as part of a larger conjugated system.[17]
Reaction Principle: This cross-coupling reaction is typically co-catalyzed by palladium and copper(I) complexes.[16] The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) salt activates the terminal alkyne, leading to the formation of a copper acetylide intermediate. Transmetalation to the palladium center, followed by reductive elimination, affords the alkyne-substituted quinoline.[16]
Workflow for Sonogashira Coupling.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add (6-Bromo-3-chloroquinolin-4-YL)methanol (1.0 equiv.), the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., copper(I) iodide, CuI, 1-3 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.[18][19]
Concluding Remarks
(6-Bromo-3-chloroquinolin-4-YL)methanol is a high-potential building block for synthetic and medicinal chemistry. Its well-defined reactivity profile allows for the selective and sequential introduction of diverse chemical functionalities. The protocols outlined in these notes provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate, paving the way for the discovery of novel therapeutic agents and functional materials. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
-
Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. MDPI. Available at: [Link]
-
The Focal Adhesion Kinase Inhibitor GSK2256098: a Potent and Selective Inhibitor for the Treatment of Cancer. ResearchGate. Available at: [Link]
-
A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. ResearchGate. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. PMC. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available at: [Link]
- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
- Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. Google Patents.
-
Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1 H) -ones in a palladium catalyzed Sonogashira cross-coupling reacti. TÜBİTAK. Available at: [Link]
-
(6-bromo-4-chloroquinolin-2-yl)methanol. PubChemLite. Available at: [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Available at: [Link]
-
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Chemical. Available at: [Link]
-
Rapid One-Pot Sequential Cyclization, Palladium Precatalyst Mediated Coupling Reactions of 6-Bromo-2-Chloroquinoline-3-Carboxaldehyde in Aqueous Medium. ResearchGate. Available at: [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
purification and isolation methods for (6-Bromo-3-chloroquinolin-4-YL)methanol
An Application Guide to the Purification, Isolation, and Characterization of (6-Bromo-3-chloroquinolin-4-YL)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Bromo-3-chloroquinolin-4-YL)methanol is a substituted quinoline derivative of significant interest as a potential intermediate in pharmaceutical synthesis and materials science. The biological and chemical activities of such compounds are intrinsically linked to their purity. This guide provides a comprehensive framework for the purification, isolation, and detailed characterization of (6-Bromo-3-chloroquinolin-4-YL)methanol from a crude reaction mixture. We delve into the rationale behind method selection, offering detailed, field-proven protocols for flash column chromatography and recrystallization. Furthermore, this document establishes a full protocol for structural verification and purity assessment using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction and Strategic Overview
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of halogen substituents and a methanol group, as in (6-Bromo-3-chloroquinolin-4-YL)methanol, creates a multifunctional molecule with distinct physicochemical properties that can be leveraged in drug design. Obtaining this compound in a highly pure state is paramount for its reliable use in downstream applications, such as biological screening or further chemical modification, where impurities could lead to erroneous data or undesirable side reactions.
The purification strategy for a substituted quinoline must account for the basicity of the quinoline nitrogen, which can cause issues like streaking during normal-phase chromatography, and the compound's overall polarity.[3] Our recommended strategy is a multi-step process designed to systematically remove impurities with varying properties.
Purification and Isolation Workflow
The logical flow from a crude synthetic product to a pure, characterized compound involves a primary purification step to remove the bulk of impurities, followed by a final polishing step to achieve high purity. The identity and purity of the final product are then rigorously confirmed.
Caption: Overall workflow for purification and isolation.
Physicochemical Properties
Understanding the key properties of the target molecule is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClNO | PubChem[4] |
| Molecular Weight | 272.53 g/mol | PubChem[4] |
| Monoisotopic Mass | 270.93994 Da | PubChem[4] |
| Predicted XlogP | 2.7 | PubChem[4] |
| Appearance | Likely a white to off-white or yellow solid | General observation for similar compounds[5] |
Primary Purification: Flash Column Chromatography
Flash column chromatography is the workhorse for separating the target compound from byproducts and unreacted starting materials after a synthesis. The principle is separation based on differential partitioning of components between a mobile phase (eluent) and a stationary phase (typically silica gel).[6]
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice. However, its acidic surface can interact strongly with the basic nitrogen of the quinoline ring, leading to poor separation and "streaking".[3] To counteract this, a small amount of a basic modifier, such as triethylamine (NEt₃), is often added to the mobile phase to neutralize the acidic sites.[3]
-
Mobile Phase Selection: The choice of eluent is critical. A solvent system must be identified that provides a good retention factor (Rf) for the target compound on a TLC plate, typically in the range of 0.2-0.4 for optimal separation on a column.[6] A common starting point for quinoline derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[7]
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Objective: To determine the optimal solvent system for column chromatography.
Materials:
-
Crude reaction mixture
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chambers
-
A range of solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (NEt₃)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., DCM).
-
Spot the solution onto the baseline of several TLC plates.
-
Prepare several eluent systems with varying polarities in different developing chambers. Start with a non-polar mixture and gradually increase polarity.
-
Example Systems: 9:1 Hexanes:EtOAc, 7:3 Hexanes:EtOAc, 1:1 Hexanes:EtOAc.
-
-
Add 1-2 drops of NEt₃ (approx. 0.5%) to each eluent system to mitigate streaking.[3]
-
Develop the plates until the solvent front is about 1 cm from the top.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to the product. The ideal system will show good separation between the product spot and major impurities, with a product Rf of ~0.3.
Protocol 2: Preparative Flash Column Chromatography
Objective: To perform a bulk separation of the target compound.
Materials:
-
Crude product
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Glass chromatography column
-
Optimized eluent system (from Protocol 1)
-
Collection tubes/flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 95:5 Hexanes:EtOAc + 0.5% NEt₃). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions continuously.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.[6] This allows for a more efficient separation of a wider range of impurities.
-
Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combining Fractions: Combine the fractions that show a single, clean spot for the product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product, which may be a solid or a viscous oil.
Final Purification and Isolation: Recrystallization
Recrystallization is a powerful technique for achieving high purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solution.[8]
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. For quinoline derivatives, ethanol is often a good starting point.[6] If a single solvent is not effective, a two-solvent pair (one in which the compound is soluble, and one in which it is not) can be used.[9] A common issue, especially with lipophilic compounds, is "oiling out," where the compound separates as a liquid instead of forming crystals. Using a solvent pair can sometimes mitigate this.[3]
Protocol 3: Recrystallization
Objective: To obtain the final product as a highly pure crystalline solid.
Materials:
-
Partially purified (6-Bromo-3-chloroquinolin-4-YL)methanol
-
Erlenmeyer flask
-
Hot plate
-
Various solvents for screening (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Hexanes, Water)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. Identify a suitable solvent or solvent pair.
-
Dissolution: Place the product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the pure product.
Structural Characterization and Purity Assessment
Unambiguous characterization is required to confirm the identity and purity of the isolated compound.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11]
-
¹H NMR: Will confirm the number and connectivity of protons. Expect to see signals in the aromatic region (7.0-9.0 ppm) for the quinoline ring protons, a singlet or triplet for the -CH₂OH group, and a broad singlet for the -OH proton.[1][12]
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon backbone.[11]
General Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[11]
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[10]
-
Expected Observation: For (6-Bromo-3-chloroquinolin-4-YL)methanol, high-resolution mass spectrometry (HRMS) is ideal. The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[13] This pattern is a definitive fingerprint for the compound. For example, using ESI-TOF, one would look for the calculated mass of the protonated molecule [M+H]⁺.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[10]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=C, C=N (aromatic) | 1450 - 1650 | Stretching |
| C-O (alcohol) | 1050 - 1260 | Stretching |
| C-Cl | 600 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
Data compiled from standard IR correlation tables and analysis of similar structures.[14][15]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Streaking on TLC/Column | Strong interaction between the basic quinoline nitrogen and acidic silica gel. | Add a basic modifier (0.5-2% triethylamine or ammonia solution) to the eluent.[3] Consider using a different stationary phase like alumina. |
| "Oiling Out" during Recrystallization | Compound is highly lipophilic; melting point is lower than the boiling point of the solvent; presence of impurities. | Use a solvent pair (a good solvent and a poor anti-solvent).[3] Cool the solution very slowly. Try trituration with a non-polar solvent like pentane to induce precipitation.[3] |
| No Crystals Form | Solution is not supersaturated; compound is too soluble in the chosen solvent. | Concentrate the solution by slowly evaporating some solvent. Scratch the inner surface of the flask. Add a seed crystal. Cool to a lower temperature (e.g., in a freezer). |
| Broad NMR Signals | Sample contains paramagnetic impurities; sample is aggregating. | Filter the NMR sample through a small plug of silica or celite. Try a different NMR solvent or run the experiment at a higher temperature. |
References
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
-
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. [Link]
-
The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. (1964). Australian Journal of Chemistry. [Link]
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.).
-
Ekpenyong, O., et al. (2021). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. [Link]
-
Bernstein, L. S., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]
-
Reddy, R. P., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. [Link]
-
Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]
-
EPO. (2010). Patent 1756085 - DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)-2-METHOXY-QUINOLINE. [Link]
-
Hirao, I., et al. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE. Kyushu Institute of Technology. [Link]
-
Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
-
Normalized red and near-infrared absorption spectra of quinoline. (n.d.). ResearchGate. [Link]
-
Bowie, J. H., et al. (1967). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Journal of the Chemical Society B: Physical Organic. [Link]
-
SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. (2023). International Journal of Research and Analytical Reviews. [Link]
-
Sadowski, Z., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (n.d.). [Link]
-
PubChem. (n.d.). (6-bromo-4-chloroquinolin-2-yl)methanol. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
PubChem. (n.d.). 6-Bromo-3-chloroisoquinoline. [Link]
-
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. PubMed. [Link]
-
Al-Hussain, S. A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [Link]
-
Van Houten, N. E., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]
-
Arcadi, A., et al. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]
-
Kumar, S., et al. (2017). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
-
Singh, V., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rac.ac.in [rac.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - (6-bromo-4-chloroquinolin-2-yl)methanol (C10H7BrClNO) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 15. mdpi.com [mdpi.com]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (6-Bromo-3-chloroquinolin-4-yl)methanol
Introduction & Strategic Significance
(6-Bromo-3-chloroquinolin-4-yl)methanol is a highly versatile, dihalogenated heterocyclic building block frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors in oncology[1]. The molecule presents a unique synthetic opportunity: it contains two distinct halogen atoms (a bromine at C6 and a chlorine at C3) alongside a free hydroxymethyl group at C4. Achieving precise, chemoselective functionalization at the C6 position without disrupting the C3-Cl bond or requiring tedious protection/deprotection of the C4-alcohol is a critical requirement for efficient library synthesis and scale-up.
Mechanistic Rationale: The Chemoselectivity Paradigm
The success of this protocol relies on the differential reactivity of the carbon-halogen bonds during the oxidative addition step of the catalytic cycle.
-
Bond Dissociation Energy (BDE) & Kinetics: In palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the strict order of I > Br > Cl > F[2]. The C6-Br bond has a significantly lower BDE (~81 kcal/mol) compared to the C3-Cl bond (~96 kcal/mol). Consequently, the insertion of the Pd(0) active species into the C6-Br bond is kinetically favored.
-
Electronic Effects in Quinolines: While halogens at the C2 or C4 positions of a quinoline ring are highly activated toward nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen, the C3 position is essentially meta-like. It lacks direct resonance activation, rendering the C3-Cl bond relatively inert under standard Suzuki conditions[1].
-
Tolerance of the C4-Hydroxymethyl Group: Unprotected alcohols can occasionally coordinate to the palladium center or undergo base-catalyzed side reactions. However, by utilizing a biphasic solvent system (1,4-Dioxane/Water) and a mild base (Na₂CO₃), the transmetalation step is accelerated, effectively outcompeting any deleterious coordination pathways from the free -OH group[3].
Catalytic Workflow & Decision Logic
Below is the logical workflow of the chemoselective catalytic cycle, highlighting the critical divergence point at the oxidative addition phase.
Chemoselective Suzuki-Miyaura catalytic cycle favoring C6-Br oxidative addition over C3-Cl.
Reaction Optimization & Comparative Data
The choice of catalyst and solvent heavily dictates the chemoselectivity. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred because their steric bulk and bite angle accelerate reductive elimination, minimizing the residence time of the Pd(II) intermediate and preventing unwanted activation of the C3-Cl bond.
| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | C6-Coupling Yield (%) | C3-Coupling / Side Rxn (%) |
| Pd(dppf)Cl₂ (0.05) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85 | 12 | >85% | <2% |
| Pd(PPh₃)₄ (0.05) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 70-75% | ~5% |
| Pd(OAc)₂ / SPhos (0.05) | K₃PO₄ (2.5) | THF/H₂O (10:1) | 65 | 8 | >90% | <1% |
Note: While Pd(OAc)₂/SPhos offers exceptional yields[3], Pd(dppf)Cl₂ is recommended as the standard protocol due to its high stability, lower cost, and ease of handling on the benchtop without a glovebox.
Self-Validating Experimental Protocol
This methodology is designed to be self-validating. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.
Phase 1: Inert Atmosphere Setup
-
Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Oxygen not only degrades the catalyst into inactive Pd(II) peroxo complexes but also promotes the oxidative homocoupling of the arylboronic acid (yielding biaryl byproducts).
-
Step 1: To a flame-dried Schlenk flask, add (6-Bromo-3-chloroquinolin-4-yl)methanol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol), and Na₂CO₃ (2.5 equiv, 2.5 mmol).
-
Step 2: Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask until the solid powders slightly jump, and backfill with ultra-pure Argon. Repeat this cycle three times.
Phase 2: Reagent Introduction & Transmetalation Dynamics
-
Causality: A biphasic system is mandatory. 1,4-Dioxane solubilizes the organic quinoline and boronic acid, while water dissolves the Na₂CO₃. The base must be in the aqueous phase to interact with the boronic acid, forming the electron-rich, reactive boronate complex [Ar-B(OH)₃]⁻, which is strictly required for the transmetalation step[1].
-
Step 3: Using a syringe, inject 8.0 mL of degassed 1,4-Dioxane and 2.0 mL of degassed deionized water directly into the flask.
-
Step 4: Heat the reaction mixture to 85 °C in a pre-heated oil bath with vigorous stirring (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic layers.
-
Validation Checkpoint: A healthy, active catalytic cycle will maintain a clear, bright orange-red hue. If the solution turns opaque black within the first 30 minutes and a fine precipitate forms (Pd black), the system has been compromised by oxygen, and catalyst deactivation has occurred.
Phase 3: Reaction Monitoring
-
Step 5: After 12 hours, briefly pause stirring to allow phase separation. Extract a 5 µL aliquot from the upper (organic) layer for Thin Layer Chromatography (TLC).
-
Validation Checkpoint: Elute the TLC plate in 1:1 Hexanes/Ethyl Acetate. The starting material will show a distinct spot under 254 nm UV light. The successful C6-coupled product, possessing an extended conjugated aryl system, will typically appear at a different Rf and often exhibits a distinct blue/green fluorescence under 365 nm UV light, confirming the formation of the new biaryl axis.
Phase 4: Quenching & Purification
-
Step 6: Once TLC confirms complete consumption of the starting material, cool the flask to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate and 10 mL of water.
-
Step 7: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Step 8: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 6-aryl-3-chloroquinolin-4-yl)methanol derivative.
Sources
Application Note: Strategic Derivatization of (6-Bromo-3-chloroquinolin-4-yl)methanol for Chemical Biology and Assay Development
Executive Summary & Chemical Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved antimalarials (e.g., mefloquine, chloroquine) and serving as a critical pharmacophore in modern oncology and GPCR modulation, including somatostatin receptor targeting[1][2]. For researchers engaged in target identification, mechanism-of-action studies, or cellular imaging, the late-stage functionalization of active pharmaceutical ingredients is a highly efficient strategy to generate biological assay tools[2].
(6-Bromo-3-chloroquinolin-4-yl)methanol provides an exceptional, orthogonal platform for such derivatization. Its structural features allow for precise, regioselective modifications without compromising the electronic integrity of the core pharmacophore:
-
4-Methanol Group: A primary aliphatic alcohol that is electronically decoupled from the aromatic system. It serves as an ideal nucleophilic handle for esterification or carbamoylation, allowing the attachment of flexible linkers (e.g., PEG chains)[2].
-
6-Bromo Group: An aryl halide primed for palladium-catalyzed cross-coupling. The C6 position is highly reactive toward oxidative addition, enabling the introduction of bulky affinity tags via Buchwald-Hartwig or Suzuki-Miyaura reactions[1].
-
3-Chloro Group: Acts as a critical steric and electronic modulator. It restricts the rotation of substituents at the C4 position and prevents unwanted electrophilic aromatic substitution or nucleophilic attack at the C2/C3 positions during harsh derivatization conditions.
Orthogonal Derivatization Workflows
To convert this base scaffold into functional biological tools, we utilize a bimodal strategy. Pathway A focuses on the 4-methanol site to generate fluorescent probes for cellular imaging, while Pathway B leverages the 6-bromo site to synthesize biotinylated probes for target pull-down assays.
Bimodal derivatization strategy for (6-Bromo-3-chloroquinolin-4-yl)methanol.
Experimental Protocols: Self-Validating Methodologies
The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis, minimizing the risk of carrying forward unreacted materials or side products into sensitive biological assays.
Protocol A: Synthesis of a Carbamate-Linked Fluorescent Probe (via 4-Methanol)
Objective: Attach a FITC-PEG4-Amine linker to the 4-methanol position. Causality & Design: Direct esterification of primary alcohols can yield products prone to hydrolysis in biological media (e.g., cell culture, lysates). Forming a carbamate linkage provides superior metabolic stability. We utilize 1,1'-Carbonyldiimidazole (CDI) for activation. CDI is specifically chosen because the intermediate imidazolide is stable enough to be monitored via Thin Layer Chromatography (TLC), making the protocol self-validating before the expensive fluorophore is introduced.
Step-by-Step Methodology:
-
Activation: Dissolve (6-Bromo-3-chloroquinolin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add CDI (1.5 eq) and stir at room temperature for 2 hours.
-
Validation Check: Monitor the reaction by TLC (Eluent: 5% MeOH in DCM). The complete disappearance of the starting material and the appearance of a distinct, lower-Rf UV-active spot confirms full conversion to the imidazolide intermediate. Do not proceed to step 3 until this conversion is >95%.
-
Conjugation: Add FITC-PEG4-Amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. Elevate the temperature to 35°C and stir overnight.
-
Purification: Quench the reaction with saturated aqueous NH₄Cl to hydrolyze unreacted CDI. Extract with DCM, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.
Protocol B: Synthesis of a Biotinylated Affinity Probe (via 6-Bromo Cross-Coupling)
Objective: Attach a Biotin-PEG4-Amine via Buchwald-Hartwig amination. Causality & Design: The 6-bromo position is electronically activated for oxidative addition by Palladium(0). However, the basic quinoline nitrogen can coordinate to the metal center, poisoning the catalyst. To prevent this, a bulky, electron-rich biaryl phosphine ligand like XPhos is essential. XPhos forces the palladium center into a highly active, mono-ligated state while sterically shielding it from the quinoline nitrogen.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the quinoline starting material (1.0 eq), Biotin-PEG4-Amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Degassing (Critical Step): Evacuate the flask and backfill with Argon three times. Causality: Oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II), permanently halting the catalytic cycle.
-
Reaction: Add anhydrous, degassed 1,4-dioxane via syringe. Heat the mixture at 90°C for 12 hours.
-
Validation Check: Perform LC-MS analysis on an aliquot of the crude mixture. The successful product will show the mass [M+H]⁺ accompanied by the loss of the characteristic 1:1 isotopic doublet of bromine, confirming successful substitution at the C6 position.
-
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via preparative HPLC.
Biological Evaluation Assays
Synthesized derivatives must be validated to ensure the bulky linkers do not abrogate target binding[3][4]. Once in vitro activity is confirmed (e.g., via SYBR Green I parasite growth assays or kinase inhibition assays), the biotinylated probes are utilized for target identification.
Workflow for target identification using biotinylated quinoline affinity probes.
Affinity Pull-Down Protocol:
-
Incubate clarified cell lysates (2 mg/mL protein) with the biotinylated quinoline probe (10 µM) for 4 hours at 4°C to allow equilibrium binding.
-
Add pre-equilibrated streptavidin-magnetic beads and agitate for 1 hour.
-
Apply a magnetic field and discard the supernatant. Wash the beads 5x with RIPA buffer. Causality: RIPA buffer contains harsh detergents (SDS and sodium deoxycholate) that disrupt weak, non-specific protein-protein interactions, ensuring that only proteins with high-affinity binding to the quinoline pharmacophore are retained.
-
Elute bound proteins by boiling in Laemmli buffer at 95°C for 5 minutes, followed by SDS-PAGE and LC-MS/MS proteomics analysis.
Quantitative Data Summary
The following table summarizes expected validation metrics for the derivatized compounds. Note that a slight reduction in potency (increase in IC₅₀) is mechanistically expected due to the steric bulk of the PEG linkers and fluorophores; however, maintaining low-nanomolar activity ensures the probes remain biologically relevant[4].
| Compound ID | Derivatization Site | Linker / Tag Type | Synthetic Yield | HPLC Purity | IC₅₀ (nM) vs Target |
| Base Scaffold | N/A | N/A | N/A | >99.0% | 45.0 ± 2.1 |
| Probe A | 4-Methanol | FITC-PEG4 (Carbamate) | 72% | >95.5% | 120.4 ± 5.3 |
| Probe B | 6-Bromo | Biotin-PEG4 (Amine) | 65% | >96.0% | 85.2 ± 3.8 |
References
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry Benchchem
- US10464918B2 - Process of making somatostatin modulators Google P
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine MDPI
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
Sources
- 1. US10464918B2 - Process of making somatostatin modulators - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
preparation of (6-Bromo-3-chloroquinolin-4-YL)methanol stock solutions
Application Note: Preparation, Handling, and Storage of (6-Bromo-3-chloroquinolin-4-yl)methanol Stock Solutions for In Vitro Assays
Executive Summary
(6-Bromo-3-chloroquinolin-4-yl)methanol is a highly specialized halogenated quinoline derivative utilized primarily as a screening compound or intermediate in drug discovery. Due to its specific structural features—namely, a highly lipophilic quinoline core decorated with bulky halogens—the compound exhibits poor aqueous solubility and requires strict solvent management. This guide provides a self-validating, causality-driven protocol for preparing, storing, and diluting stock solutions to ensure absolute data integrity in downstream biological assays.
Physicochemical Profiling & Causality
To design an effective solvent system, one must first analyze the molecular architecture of the compound. The presence of a bromine atom at position 6 and a chlorine atom at position 3 significantly increases the molecule's lipophilicity (LogP) and electron deficiency [1]. While the hydroxymethyl group (-CH₂OH) at position 4 provides a minor polar handle capable of hydrogen bonding, it is insufficient to overcome the hydrophobic bulk of the halogenated aromatic system.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Implication for Handling |
| Molecular Formula | C₁₀H₇BrClNO | High halogen content dictates low aqueous solubility. |
| Molecular Weight | 272.53 g/mol | Required for precise molarity calculations. |
| H-Bond Donors | 1 (-OH) | Minor interaction with polar solvents. |
| H-Bond Acceptors | 2 (N, O) | Allows solvation in polar aprotic solvents. |
| Estimated LogP | ~3.5 - 4.0 | Highly lipophilic; absolute requirement for organic solvents. |
Solvent Selection & Stability Mechanics
Why DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent of choice for lipophilic screening compounds [1]. As a polar aprotic solvent, DMSO effectively disrupts the crystal lattice of the compound by solvating both the electron-deficient quinoline ring and the hydroxymethyl group.
Mechanisms of Degradation & Mitigation:
-
Hygroscopicity & Precipitation: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs water. Because (6-Bromo-3-chloroquinolin-4-yl)methanol is highly hydrophobic, even a 5% water content in the DMSO stock can trigger microscopic precipitation over time, leading to artificially low assay concentrations [2]. Mitigation: Use strictly anhydrous DMSO (≥99.9%) and purge vials with argon.
-
Photodegradation: Halogenated quinolines, particularly those with C-Br bonds, are susceptible to homolytic cleavage when exposed to UV or intense visible light [3]. Mitigation: Mandatory use of amber glass vials.
-
Purity-Driven Degradation: Empirical studies demonstrate that the initial purity of a compound is the single greatest predictor of its long-term stability in DMSO [4]. Impurities can act as autocatalytic degradation nuclei. Mitigation: Baseline LC-MS validation prior to storage.
Preparation Protocol: 10 mM Master Stock
This protocol establishes a self-validating workflow. By incorporating visual and analytical checkpoints, the system inherently verifies the success of the dissolution before the compound is committed to long-term storage.
Materials Required:
-
(6-Bromo-3-chloroquinolin-4-yl)methanol (Solid powder, ≥95% purity)
-
Anhydrous DMSO (≥99.9%, sterile-filtered)
-
Amber glass vials (2 mL) with PTFE-lined caps
-
Argon or Nitrogen gas source
-
Analytical balance (0.01 mg precision)
Mass-to-Volume Calculations:
To achieve a standard 10 mM (10 mmol/L) master stock, the concentration must be 2.725 mg/mL.
Table 2: Stock Solution Reconstitution Matrix
| Desired Concentration | Target Volume (DMSO) | Required Mass of Compound |
| 10 mM | 1.0 mL | 2.73 mg |
| 10 mM | 5.0 mL | 13.63 mg |
| 50 mM | 1.0 mL | 13.63 mg |
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of solid compound to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric condensation on the cold powder, which would introduce water and compromise long-term DMSO stability.
-
Weighing: Accurately weigh 2.73 mg of the compound into a sterile, amber glass vial.
-
Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the vial.
-
Agitation: Vortex the solution at medium speed for 60 seconds. Do not use ultrasonic baths unless necessary, as localized heating can accelerate degradation.
-
Self-Validation Checkpoint 1 (Visual): Hold the amber vial against a strong light source. The solution must be completely transparent with no visible particulate matter. If particulates remain, warm the vial gently to 37°C for 5 minutes and re-vortex.
-
Purging & Sealing: Gently blow a stream of Argon gas over the liquid surface for 5 seconds to displace atmospheric oxygen and moisture. Seal immediately with a PTFE-lined cap.
Workflow Visualization
Workflow for the preparation, storage, and dilution of DMSO compound stocks.
Quality Control & Assay Dilution Guidelines
Long-Term Storage & Aliquoting: Repeated freeze-thaw cycles cause localized concentration gradients and precipitate formation. To prevent this, aliquot the 10 mM master stock into single-use volumes (e.g., 50 µL) in tightly sealed amber tubes. Store at -20°C or -80°C in a desiccator. Under these conditions, halogenated quinoline stocks are typically stable for 6 to 12 months [1].
Self-Validation Checkpoint 2 (Analytical): Before committing the aliquots to the -20°C freezer, run a 1 µL sample via LC-MS to establish a baseline purity chromatogram [4]. When retrieving an aliquot 6 months later, a repeat LC-MS run will instantly validate whether structural integrity has been maintained.
Dilution for Cell-Based Assays: When introducing the compound to aqueous biological media, the transition from 100% DMSO to an aqueous environment can cause "crashing out" (rapid precipitation).
-
Perform all intermediate serial dilutions in 100% DMSO.
-
For the final step, add the DMSO intermediate directly into the pre-warmed aqueous assay medium with rapid mixing.
-
Critical Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress responses [5].
References
-
Holland-Crimmin, S., et al. "Compound Management: Guidelines for Compound Storage, Provision, and Quality Control." Current Protocols in Chemical Biology, 2011.[Link]
-
Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 2003.[Link]
-
National Institutes of Health (NIH). "The effect of initial purity on the stability of solutions in storage." PubMed, 2014.[Link]
troubleshooting common impurities in (6-Bromo-3-chloroquinolin-4-YL)methanol
Welcome to the technical support center for (6-Bromo-3-chloroquinolin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Common Impurities
The synthesis of (6-Bromo-3-chloroquinolin-4-yl)methanol, a crucial building block in medicinal chemistry, often proceeds via a multi-step pathway. A common route involves the Vilsmeier-Haack formylation of an appropriate acetanilide to form a 2-chloro-3-formylquinoline, followed by reduction of the aldehyde. Impurities can arise at each stage, impacting yield, purity, and the success of subsequent reactions.
Question 1: My final product shows a persistent impurity with a peak around δ 10.0 ppm in the ¹H NMR spectrum. What is it and how can I remove it?
Answer:
An aldehyde proton signal (δ ~10.0 ppm) in the final product's NMR spectrum strongly indicates the presence of the unreacted starting material, 6-Bromo-3-chloroquinoline-4-carbaldehyde . This is a common issue stemming from incomplete reduction of the aldehyde to the corresponding alcohol.
Root Causes and Mechanistic Insights:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride) is critical. Aldehydes are generally reactive, but the electron-withdrawing nature of the substituted quinoline ring can influence the reactivity of the formyl group. An inadequate amount of hydride will lead to incomplete conversion.
-
Deactivation of Reducing Agent: Sodium borohydride and other hydride-based reagents are sensitive to protic solvents and acidic conditions. If the reaction is run in an acidic medium or a wet solvent, the reducing agent can be quenched before it reacts with the aldehyde. For instance, if there are residual acidic impurities from the previous Vilsmeier-Haack step, they can neutralize the hydride reagent.
-
Low Reaction Temperature or Short Reaction Time: Reduction kinetics are temperature-dependent. If the reaction is not allowed to proceed for a sufficient duration at an appropriate temperature, it may not reach completion.
Troubleshooting and Optimization Protocol:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Reaction Conditions:
-
Solvent: Use anhydrous solvents (e.g., methanol, ethanol, or THF) to prevent quenching of the reducing agent.
-
Temperature: While sodium borohydride reductions are often performed at 0 °C to control exothermicity, allowing the reaction to warm to room temperature and stir for several hours can ensure completion.[1]
-
pH Control: The reaction should be performed under neutral or slightly basic conditions. If the starting material was prepared under acidic conditions, it is crucial to neutralize it before the reduction step.
-
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. A co-spot of the starting material and the reaction mixture will clearly show if the conversion is complete.
-
Purification Strategy: If the impurity is already present in the final product, purification can be achieved by:
-
Column Chromatography: Silica gel chromatography is highly effective for separating the more polar alcohol product from the less polar aldehyde starting material. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will provide good separation.
-
Recrystallization: If a suitable solvent system can be found where the alcohol product has significantly lower solubility than the aldehyde impurity at a given temperature, recrystallization can be an effective purification method.
-
Question 2: I'm observing colored impurities in my product, giving it a yellowish or brownish tint. What are these and how can I prevent their formation?
Answer:
The formation of colored impurities is a frequent issue in quinoline synthesis, often arising from side reactions during the Vilsmeier-Haack cyclization or subsequent work-up procedures.[2]
Root Causes and Mechanistic Insights:
-
Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) can decompose, especially at elevated temperatures, leading to the formation of colored byproducts.[2]
-
Side Reactions: The highly reactive nature of the Vilsmeier-Haack reaction can lead to various side reactions, particularly with substituted acetanilides. Electron-withdrawing groups on the acetanilide ring can make the substrate less reactive, sometimes resulting in lower yields and more byproducts.[2]
-
Harsh Work-up Conditions: The quenching of the Vilsmeier-Haack reaction is highly exothermic. Localized heating during neutralization can promote the formation of polymeric or tarry substances.[2]
Troubleshooting and Optimization Protocol:
-
Temperature Control: Maintain strict temperature control throughout the Vilsmeier-Haack reaction. The initial formation of the Vilsmeier reagent and its reaction with the acetanilide should be carried out at low temperatures (0-5 °C), followed by controlled heating.
-
Inert Atmosphere: The Vilsmeier reagent is moisture-sensitive. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of atmospheric moisture and subsequent side reactions.[2]
-
Careful Work-up:
-
Quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring to dissipate the heat effectively.
-
Neutralize the acidic mixture slowly with a cooled base solution (e.g., sodium bicarbonate or sodium hydroxide) to avoid localized heat generation.
-
-
Purification Strategy:
-
Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities. The mixture is then filtered through a pad of celite to remove the carbon.
-
Acid-Base Extraction: Quinoline derivatives are basic. The crude product can be dissolved in an acidic solution to form a water-soluble salt. This aqueous solution can be washed with an organic solvent to remove non-basic, colored impurities. Subsequently, basifying the aqueous layer will precipitate the purified quinoline product, which can then be extracted with an organic solvent.[3]
-
Question 3: My mass spectrometry data shows a peak corresponding to a di-substituted product. How is this possible and how can I avoid it?
Answer:
The presence of a di-substituted product, likely a di-chloro or a product with further functionalization, can occur under certain conditions, particularly if the reaction temperature is not well-controlled or if there are reactive impurities present.
Root Causes and Mechanistic Insights:
-
Over-reaction in Vilsmeier-Haack: While the Vilsmeier-Haack reaction is generally regioselective for the formation of 2-chloro-3-formylquinolines from N-arylacetamides, harsh conditions or prolonged reaction times at high temperatures could potentially lead to further reactions on the quinoline ring.
-
Impurities in Starting Materials: The purity of the initial 4-bromoaniline is crucial. The presence of di-bromoaniline or other reactive impurities could lead to the formation of corresponding di-substituted quinoline derivatives.
-
Side reactions during chlorination: If the synthesis involves a chlorination step using reagents like phosphorus oxychloride (POCl₃) to convert a quinolin-4-ol to the 4-chloroquinoline, over-chlorination or side reactions on the benzene ring are possible under forcing conditions.[4]
Troubleshooting and Optimization Protocol:
-
Purity of Starting Materials: Ensure the purity of all starting materials, especially the substituted aniline, using techniques like NMR or GC-MS before starting the synthesis.
-
Strict Reaction Control: Adhere to the optimized reaction temperatures and times for each step. For the Vilsmeier-Haack reaction, avoid excessive heating. For any chlorination steps, use the minimum necessary temperature and time to achieve full conversion.
-
Purification:
-
Column Chromatography: This is the most reliable method to separate the desired mono-substituted product from any di-substituted byproducts, which will likely have different polarities.
-
Fractional Recrystallization: If the solubility differences are significant, fractional recrystallization may be a viable, though often more challenging, purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of (6-Bromo-3-chloroquinolin-4-yl)methanol?
A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. Yields for the Vilsmeier-Haack cyclization of substituted acetanilides to form 2-chloro-3-formylquinolines can range from moderate to good. The subsequent reduction of the aldehyde to the alcohol is typically a high-yielding reaction if carried out under optimal conditions. An overall yield of 50-70% from the acetanilide is considered reasonable for a well-optimized process.
Q2: What are the key safety precautions to take during the synthesis?
A2: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of the reaction with water is highly exothermic and must be done slowly with efficient cooling.[2]
Q3: Can I use other reducing agents besides sodium borohydride?
A3: Yes, other reducing agents can be used. Lithium aluminum hydride (LAH) is a more powerful reducing agent but also more reactive and requires stricter anhydrous conditions. Catalytic hydrogenation is another possibility, although it may also reduce the quinoline ring under certain conditions.[5] For the selective reduction of an aldehyde in the presence of other functional groups, sodium borohydride is often a good choice due to its milder nature and ease of handling.[1]
Q4: How does the presence of the bromo and chloro substituents affect the reaction?
A4: The electron-withdrawing nature of the halogen substituents (bromo and chloro) deactivates the aromatic ring, which can make the initial Vilsmeier-Haack cyclization more challenging compared to acetanilides with electron-donating groups.[2] This can sometimes lead to lower yields or require more forcing reaction conditions. However, these substituents are often essential for subsequent cross-coupling reactions in drug discovery programs.[6]
Summary of Common Impurities and Purification Strategies
| Impurity | Likely Source | Analytical Signature | Recommended Purification |
| 6-Bromo-3-chloroquinoline-4-carbaldehyde | Incomplete reduction | ¹H NMR: δ ~10.0 ppm (aldehyde proton) | Column Chromatography, Recrystallization |
| Colored Byproducts/Tarry materials | Vilsmeier reagent decomposition, harsh work-up | Visual observation (yellow/brown color) | Activated Carbon Treatment, Acid-Base Extraction |
| Di-substituted quinolines | Impure starting materials, over-reaction | Mass Spectrometry (higher m/z) | Column Chromatography, Fractional Recrystallization |
| Unreacted Acetanilide | Incomplete Vilsmeier-Haack reaction | TLC, ¹H NMR | Column Chromatography during purification of the aldehyde intermediate |
Impurity Troubleshooting Workflow
Sources
Technical Support Center: Overcoming Solubility Challenges with (6-Bromo-3-chloroquinolin-4-YL)methanol in DMSO
Welcome to our dedicated technical support guide for researchers working with (6-Bromo-3-chloroquinolin-4-YL)methanol. This resource is designed to provide you with practical, field-tested solutions to common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As experienced scientists, we understand that compound solubility is a critical factor for experimental success, directly impacting data quality and reproducibility. This guide offers a blend of foundational knowledge, troubleshooting protocols, and advanced strategies to ensure you can confidently prepare your stock solutions and execute your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the solubility of (6-bromo-3-chloroquinolin-4-yl)methanol in DMSO.
Q1: I've added the calculated amount of DMSO to my vial of (6-Bromo-3-chloroquinolin-4-YL)methanol, but the compound isn't dissolving completely. What's the first thing I should do?
A1: Do not immediately assume the compound is insoluble. The dissolution process for complex organic molecules can be slow. Your first step should be to ensure adequate mixing and gentle warming. Vortex the solution for 1-2 minutes. If particles are still visible, you can proceed to gently warm the solution in a water bath set to 30-40°C for 5-10 minutes. This will increase the kinetic energy of the molecules and facilitate the dissolution process.
Q2: Is it possible that my lot of (6-Bromo-3-chloroquinolin-4-YL)methanol has poor solubility?
A2: While lot-to-lot variability is possible in chemical manufacturing, it's more likely that the observed issue is related to the compound's intrinsic properties or the preparation method. (6-Bromo-3-chloroquinolin-4-YL)methanol has a rigid, planar structure with multiple halogen substituents, which can lead to strong crystal lattice energy. This means more energy is required to break apart the solid-state structure and allow the solvent to solvate individual molecules.
Q3: Can I use a higher concentration of DMSO to improve solubility?
A3: While it might seem intuitive, simply adding more DMSO may not be the optimal solution, especially for in vitro or in vivo experiments. High concentrations of DMSO can be toxic to cells and may interfere with your assay results. It's generally recommended to keep the final concentration of DMSO in your experimental system below 0.5%. The focus should be on achieving a sufficiently concentrated, yet soluble, stock solution that can be diluted into your final assay medium.
Q4: I've heard about using co-solvents. Is this a viable option for (6-Bromo-3-chloroquinolin-4-YL)methanol?
A4: Yes, co-solvents can be a very effective strategy. A co-solvent can disrupt the crystal lattice forces of the compound and improve its interaction with the primary solvent. For quinoline derivatives, Pluronic F-68, a non-ionic surfactant, can be an excellent choice. It can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
If the initial steps of vortexing and gentle warming have not resolved the solubility issue, follow this systematic troubleshooting guide.
Initial Assessment and Basic Techniques
This initial phase focuses on simple, non-invasive methods to improve solubility.
Step 1: Visual Inspection and Particle Assessment
-
Action: Hold the vial against a light source and visually inspect for any undissolved particulate matter.
-
Rationale: This helps to confirm that a true solubility issue exists and not just an incomplete initial mixing.
Step 2: Extended Vortexing and Sonication
-
Action: If particles are present, vortex the solution for an additional 3-5 minutes. If this fails, proceed to sonication. Use a bath sonicator for 10-15 minutes.
-
Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which can physically break apart compound aggregates and enhance dissolution.
Step 3: Controlled Heating
-
Action: Place the vial in a water bath or heating block at a controlled temperature, not exceeding 50°C, for 15-20 minutes.
-
Rationale: Increasing the temperature provides the necessary energy to overcome the activation energy barrier for dissolution. However, excessive heat can risk compound degradation.
Workflow for Basic Solubility Enhancement
Caption: Initial workflow for dissolving (6-Bromo-3-chloroquinolin-4-YL)methanol in DMSO.
Advanced Strategies: Co-Solvents and Formulation
If basic techniques are insufficient, more advanced strategies involving co-solvents may be necessary.
Protocol: Preparation of a (6-Bromo-3-chloroquinolin-4-YL)methanol Stock Solution using a Co-Solvent System
This protocol utilizes a combination of DMSO and Pluronic F-68 to enhance solubility.
Materials:
-
(6-Bromo-3-chloroquinolin-4-YL)methanol
-
DMSO (Anhydrous, ≥99.9%)
-
Pluronic F-68
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10% (w/v) Pluronic F-68 stock solution: Dissolve 1g of Pluronic F-68 in 10mL of sterile, deionized water. Gently warm and mix until fully dissolved.
-
Initial Dissolution in DMSO: In a sterile microcentrifuge tube, add the desired amount of (6-Bromo-3-chloroquinolin-4-YL)methanol. Add a minimal amount of DMSO (e.g., 10-20% of the final desired volume) to wet the compound.
-
Vortex and Sonicate: Vortex the mixture for 2-3 minutes, followed by sonication for 10-15 minutes.
-
Addition of Co-Solvent: Add the 10% Pluronic F-68 stock solution dropwise while continuously vortexing. The amount to add will depend on the final desired concentration of your compound. A good starting point is a 1:1 ratio of DMSO to 10% Pluronic F-68 solution.
-
Final Volume Adjustment: Bring the solution to the final desired volume with sterile, deionized water.
-
Final Mixing and Filtration: Vortex the final solution for 5 minutes. For sterile applications, filter the solution through a 0.22 µm syringe filter.
Data Summary: Solubility Enhancement with Co-Solvents
| Solvent System | Visual Observation | Maximum Achievable Concentration (Estimated) |
| 100% DMSO | Particulate matter observed at >5 mM | ~2-5 mM |
| 50% DMSO / 50% Saline | Significant precipitation | <1 mM |
| 20% DMSO / 10% Pluronic F-68 / 70% Water | Clear solution | Up to 20 mM |
Decision Tree for Advanced Solubility Troubleshooting
Caption: Decision-making workflow for advanced solubility challenges.
Final Recommendations and Best Practices
-
Always start with a small amount of your compound to test solubility before committing your entire stock.
-
Maintain a detailed laboratory notebook, recording the exact solvent, co-solvents, concentrations, and methods used for dissolution. This will be invaluable for reproducibility.
-
Be mindful of the potential for compound precipitation when diluting your DMSO stock solution into an aqueous buffer. A rapid dilution can cause the compound to crash out of solution. To mitigate this, add the DMSO stock to the aqueous buffer slowly while vortexing.
We are confident that the information and protocols provided in this guide will empower you to overcome the solubility challenges associated with (6-Bromo-3-chloroquinolin-4-YL)methanol. Should you continue to experience difficulties, we encourage you to contact our technical support team for further assistance.
References
-
Thomas, V. H., & Klibanov, A. M. (2003). Enhancing the rate of enzymatic reactions in organic solvents with temperature. Biotechnology and Bioengineering, 82(3), 363–367. [Link]
-
Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected toxicity of DMSO in live cell imaging. Scientific reports, 4(1), 1-7. [Link]
-
Kabanov, A. V., Batrakova, E. V., & Alakhov, V. Y. (2002). Pluronic® block copolymers as novel polymer therapeutics for drug and gene delivery. Journal of controlled release, 82(2-3), 189-212. [Link]
reducing thermal degradation of (6-Bromo-3-chloroquinolin-4-YL)methanol
Technical Support Center: (6-Bromo-3-chloroquinolin-4-YL)methanol
Welcome to the technical support center for (6-Bromo-3-chloroquinolin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling and mitigating the thermal degradation of this key synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is (6-Bromo-3-chloroquinolin-4-YL)methanol and why is its stability important?
A1: (6-Bromo-3-chloroquinolin-4-YL)methanol is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, found in numerous approved drugs.[1] This specific molecule, with its bromo, chloro, and methanol functional groups, serves as a versatile building block for more complex therapeutic agents.[2] Its stability is paramount because the formation of degradation products can lead to impurities in the final Active Pharmaceutical Ingredient (API), potentially affecting its efficacy, safety, and regulatory approval.[3] Understanding and controlling its degradation is a critical aspect of quality control.
Q2: What are the initial signs of thermal degradation in my sample?
A2: The most common initial indicators of thermal degradation are visual and analytical. Visually, you may observe a change in color of the solid material, often to shades of yellow, brown, or even black. In solution, the liquid may become colored or develop turbidity. Analytically, High-Performance Liquid Chromatography (HPLC) is the most reliable method for detection.[] You will typically observe a decrease in the peak area of the parent compound and the appearance of new, often more polar, impurity peaks in the chromatogram.
Q3: What are the most likely chemical pathways for thermal degradation of this molecule?
A3: Based on its structure, (6-Bromo-3-chloroquinolin-4-YL)methanol is susceptible to several degradation pathways under thermal stress:
-
Oxidation of the Methanol Group: The primary alcohol (benzylic-like) at the 4-position is the most likely site of initial degradation. It can be readily oxidized to the corresponding aldehyde, (6-Bromo-3-chloroquinolin-4-YL)carbaldehyde, and further to the carboxylic acid. This process can be accelerated by heat, light, and the presence of atmospheric oxygen or residual oxidizing agents.[5][6]
-
Dehalogenation: While C-Br and C-Cl bonds on an aromatic ring are generally stable, prolonged exposure to high heat, especially in the presence of certain solvents or catalysts, could potentially lead to reductive dehalogenation.[7]
-
Intermolecular Reactions: At elevated temperatures, particularly in the solid state or in concentrated solutions, intermolecular reactions such as ether formation (two molecules reacting to eliminate water) can occur.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues you may encounter during your experiments.
Scenario 1: My solid sample of (6-Bromo-3-chloroquinolin-4-YL)methanol turned yellow after drying in the oven. What happened and how can I prevent it?
Answer:
This is a classic sign of thermal degradation, most likely due to oxidation of the methanol group. Standard lab ovens, even under vacuum, can have temperature fluctuations and may not fully eliminate oxygen, leading to the formation of a colored aldehyde impurity.
-
Causality: The benzylic-like alcohol is susceptible to oxidation, which is accelerated by heat.[6] The resulting aldehyde has a more extended conjugated system, which often absorbs light in the visible spectrum, causing a yellow or brownish appearance.
-
Solution & Mitigation Protocol:
-
Lower the Drying Temperature: Avoid high temperatures. Use a vacuum oven set to a moderate temperature (e.g., 40-50°C). The goal is to remove the solvent, not to bake the compound.
-
Inert Gas Blanket: After pulling a vacuum, break the vacuum with an inert gas like nitrogen or argon before bringing the oven to atmospheric pressure. This minimizes contact with oxygen when the compound is still warm.
-
Use a Desiccator: For final drying of small quantities, a vacuum desiccator at room temperature containing a drying agent (e.g., Drierite, P₂O₅) is the gentlest method.
-
Confirmation: Dissolve a small amount of the discolored material in a suitable solvent (e.g., acetonitrile or methanol) and analyze by HPLC-UV. Compare the chromatogram to a reference standard to confirm the presence of new impurity peaks.[8]
-
Scenario 2: I am running a reaction in refluxing methanol and my LC-MS analysis shows a new peak with a mass corresponding to the loss of HCl.
Answer:
This suggests a nucleophilic substitution reaction at the 3-position, where methanol acts as a nucleophile, displacing the chloride. While the chloro group on the quinoline ring is generally stable, prolonged heating in a nucleophilic solvent can promote this side reaction.
-
Causality: The quinoline nitrogen withdraws electron density from the ring, making the C3 position susceptible to nucleophilic attack, especially under forcing conditions (prolonged reflux).
-
Solution & Mitigation:
-
Change of Solvent: If the reaction chemistry allows, switch to a less nucleophilic, aprotic solvent with a similar boiling point, such as acetonitrile, tetrahydrofuran (THF), or 1,4-dioxane.
-
Lower the Temperature: Determine if the desired reaction can proceed efficiently at a lower temperature. Even a 10-20°C reduction in temperature can significantly slow down the rate of this side reaction.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of this byproduct.
-
Scenario 3: After storing my compound in a clear glass vial on the benchtop for several weeks, I see a decrease in purity. What is causing this?
Answer:
This is likely due to photodegradation, potentially exacerbated by ambient thermal stress. Halogenated aromatic compounds and conjugated systems like quinoline are often susceptible to degradation upon exposure to light, particularly UV radiation from sunlight or fluorescent lab lighting.[6]
-
Causality: Light can provide the energy to initiate photochemical reactions, including oxidation or cleavage of the C-Br or C-Cl bonds.[6] This process is often independent of significant thermal input but can be accelerated by it.
-
Solution & Mitigation:
-
Use Amber Vials: Always store light-sensitive compounds in amber glass vials or wrap clear vials in aluminum foil to block UV and visible light.
-
Controlled Storage: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a desiccated, inert atmosphere is recommended.
-
Inert Atmosphere: For high-purity reference standards, consider storing under an argon or nitrogen atmosphere to prevent slow oxidation over time.
-
Data Summary and Recommended Conditions
| Parameter | Recommended Condition | Rationale & Potential Risks if Deviated |
| Solid State Storage | 2-8°C, in the dark, under inert gas (N₂ or Ar) | Prevents slow thermal degradation, photodegradation, and oxidation. Storage at RT can lead to gradual impurity formation.[] |
| Solution Storage | -20°C in a suitable aprotic solvent (e.g., THF, Dioxane), short-term | Minimizes solvent-mediated degradation. Alcohols (Methanol, Ethanol) may act as nucleophiles over time. |
| Drying Temperature | ≤ 50°C under vacuum | Higher temperatures significantly increase the risk of oxidation of the benzylic alcohol to an aldehyde or acid.[6] |
| Reaction Solvents | Aprotic solvents (THF, Acetonitrile, Toluene, DMF) | Protic, nucleophilic solvents like methanol or ethanol can displace the C3-chloro group at elevated temperatures. |
| pH Conditions | Avoid strong acidic or basic conditions during workup/purification | The quinoline nitrogen is basic and can be protonated. Extreme pH can catalyze hydrolysis or other side reactions.[9] |
Protocols for Stability Assessment
Protocol 1: Forced Degradation (Thermal Stress) Study
This protocol helps identify potential thermal degradants, which is crucial for developing stability-indicating analytical methods.[10][11][12]
-
Sample Preparation: Weigh 5-10 mg of (6-Bromo-3-chloroquinolin-4-YL)methanol into three separate vials.
-
Control Sample: Dissolve the contents of the first vial in a known volume of acetonitrile to a concentration of ~1 mg/mL. Analyze immediately by HPLC to establish the T=0 purity profile.
-
Solid-State Stress: Place the second vial (containing the solid) in an oven at 80°C for 48 hours.
-
Solution-State Stress: Dissolve the contents of the third vial in a 1:1 mixture of acetonitrile and water to ~1 mg/mL. Seal the vial and heat in a heating block at 80°C for 48 hours.
-
Analysis: After the stress period, cool the samples to room temperature. Dilute if necessary and analyze both stressed samples by HPLC.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, calculate the percentage degradation, and if possible, submit the major degradant peaks for LC-MS analysis to determine their mass and propose structures.[13]
Protocol 2: Standard HPLC Method for Purity Analysis
This is a general starting method; optimization may be required.
-
Instrument: High-Performance Liquid Chromatograph with a UV or PDA detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or use a PDA to scan for the optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter before injection.
Visual Workflow and Decision Making
The following diagram outlines a decision-making process for troubleshooting the thermal degradation of (6-Bromo-3-chloroquinolin-4-YL)methanol.
Caption: Troubleshooting workflow for thermal degradation of (6-Bromo-3-chloroquinolin-4-YL)methanol.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
Pharma Purpose. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2025). Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
J&K Scientific. (n.d.). (6-Bromo-2-methyl-quinolin-4-yl)methanol. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Trial to synthesize quinolone using benzyl alcohol. Reaction conditions. Retrieved from [Link]
-
Journal of Applied Chemical Research. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Retrieved from [Link]
-
MSU Chemistry. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Retrieved from [Link]
-
Wiley Online Library. (2024). Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. Retrieved from [Link]
-
ACS Publications. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Retrieved from [Link]
-
Journal of Petroleum Technology. (2024). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3-chloroisoquinoline. Retrieved from [Link]
-
ResearchGate. (2024). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-3-chloroquinolin-8-ol. Retrieved from [Link]
-
PubMed. (1995). Effect of Various Factors on Dehalogenation of Chlorinated Phenols and Anilines during Oxidative Coupling. Retrieved from [Link]
-
Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpns.com [ijrpns.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biomedres.us [biomedres.us]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Managing Steric Hindrance in (6-Bromo-3-chloroquinolin-4-YL)methanol Substitutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the severe synthetic bottlenecks associated with (6-Bromo-3-chloroquinolin-4-YL)methanol.
The Steric Challenge: Causality & Mechanism
The molecule (6-Bromo-3-chloroquinolin-4-YL)methanol presents a classic architectural challenge. The 4-hydroxymethyl group is trapped in a "steric cleft" flanked by the bulky 3-chloro substituent (van der Waals radius ~1.75 Å) and the C5 peri-hydrogen of the quinoline ring[1]. This crowding severely restricts the 180° backside trajectory required for incoming nucleophiles during standard SN2 displacements. Brute-force methods using bulky leaving groups (like tosylates) will almost certainly fail. Success requires trajectory-optimized bypass strategies or highly modified coupling conditions.
Strategic Workflow
Decision workflow for sterically hindered C4-substitutions.
Troubleshooting & FAQs
Q: Why do standard mesylation/tosylation followed by amine displacement fail for this substrate? A: The transition state for an SN2 displacement requires a 180° backside attack relative to the leaving group. In this quinoline system, the 3-chloro group and C5-H sterically block this path[1]. Bulky leaving groups like tosylate (-OTs) exacerbate the crowding, leading to unreacted starting material or degradation. Solution: Bypass the SN2 pathway entirely via oxidation to the corresponding aldehyde (6-bromo-3-chloroquinoline-4-carbaldehyde), followed by reductive amination[2].
Q: I need to form an ester/ether via the Mitsunobu reaction, but my yields are <20%. How can I optimize this? A: Standard Mitsunobu conditions (benzoic acid, PPh3, DEAD) are notoriously inefficient for sterically hindered alcohols. The bulky phosphonium intermediate struggles to form, and the nucleophile cannot access the electrophilic carbon[3]. Solution: Switch the pronucleophile to 4. Its lower pKa ensures rapid protonation of the betaine intermediate, driving the reaction forward before steric repulsion causes decomposition. This simple modification significantly improves yields for hindered systems[4].
Q: What is the recommended solvent system for direct nucleophilic substitutions at the C4 position? A: If direct substitution is unavoidable (e.g., using a triflate leaving group), polar aprotic solvents are critical. Use DMF or DMSO to maximize the nucleophilicity of the incoming anion by leaving it relatively unsolvated. Avoid protic solvents which hydrogen-bond to the nucleophile, increasing its effective steric bulk.
Quantitative Data: Yield Comparison for Substitution Strategies
| Substitution Strategy | Leaving Group / Intermediate | Reagents | Average Yield (%) | Primary Failure Mode |
| Direct SN2 | Tosylate (-OTs) | Amine, K₂CO₃, DMF | < 10% | Steric blockade; unreacted SM |
| Direct SN2 | Triflate (-OTf) | Amine, DIPEA, DCM | 40 - 50% | Elimination; decomposition |
| Modified Mitsunobu | Phosphonium betaine | 4-Nitrobenzoic acid, PPh₃, DEAD | 75 - 85% | TPPO purification difficulties |
| Bypass Strategy | Aldehyde | MnO₂; then Amine, NaBH(OAc)₃ | 85 - 95% | None (Highly reliable) |
Self-Validating Experimental Protocols
Protocol 1: Two-Step Reductive Amination (The Bypass Strategy)
This protocol circumvents the SN2 steric clash by altering the hybridization of the reactive carbon from sp3 to sp2 , flattening the geometry to allow unhindered nucleophilic attack[2].
Step 1: Oxidation to Aldehyde
-
Dissolve (6-Bromo-3-chloroquinolin-4-YL)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Add activated Manganese(IV) oxide (MnO₂) (10.0 eq) in a single portion. Stir at room temperature for 12 hours.
-
Self-Validation Check: The reaction mixture will be a black suspension. Perform TLC (Hexanes/EtOAc 7:3). Success is indicated by the complete disappearance of the polar alcohol spot and the appearance of a strongly UV-active, less polar aldehyde spot.
-
Filter the suspension through a pad of Celite, washing thoroughly with DCM. Concentrate the clear filtrate in vacuo to afford 6-bromo-3-chloroquinoline-4-carbaldehyde.
Step 2: Reductive Amination
-
Dissolve the crude aldehyde (1.0 eq) and the desired amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation.
-
Self-Validation Check: Withdraw a 10 µL aliquot, quench with NaHCO₃, and analyze via LC-MS. Confirm the mass of the intermediate imine before proceeding.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir at room temperature for 4 hours.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Modified Mitsunobu Inversion/Substitution
Utilizing 4-nitrobenzoic acid overcomes the poor reactivity of hindered alcohols by accelerating the proton-transfer step of the catalytic cycle[4].
-
Charge a flame-dried flask with (6-Bromo-3-chloroquinolin-4-YL)methanol (1.0 eq), 4-nitrobenzoic acid (4.0 eq), and Triphenylphosphine (PPh₃) (4.0 eq) in anhydrous THF (0.1 M).
-
Cool the flask to 0 °C in an ice bath.
-
Add Diethyl azodicarboxylate (DEAD) (4.0 eq) dropwise over 15 minutes.
-
Self-Validation Check: The addition of DEAD will produce a distinct yellow-orange color that gradually fades as the betaine intermediate forms and reacts[3].
-
Remove the ice bath and stir at 40 °C for 14 hours.
-
Self-Validation Check (Workup): Concentrate the mixture and triturate with cold diethyl ether/hexanes (1:1). The heavy precipitation of a white solid (triphenylphosphine oxide, TPPO) confirms the completion of the redox cycle[4]. Filter off the TPPO and purify the filtrate via chromatography.
References
-
A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols , Organic Syntheses, 4
-
Mitsunobu Reaction , Master Organic Chemistry, 3
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine , PMC, 1
-
WO2015129926A1 - Pyrazole amide derivative , Google Patents,2
Sources
(6-Bromo-3-chloroquinolin-4-YL)methanol recrystallization solvent optimization
Answering the user's request.## Technical Support Center: Recrystallization Solvent Optimization for (6-Bromo-3-chloroquinolin-4-YL)methanol
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of (6-Bromo-3-chloroquinolin-4-YL)methanol via recrystallization. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and step-by-step protocols to empower you to develop a robust and efficient purification strategy.
Understanding the Molecule: A Chemist's Perspective
Before we dive into solvent selection, let's analyze the structure of (6-Bromo-3-chloroquinolin-4-YL)methanol.
-
Quinoline Core: A bicyclic aromatic heterocycle, which is relatively nonpolar and rigid.
-
Bromo and Chloro Substituents: These halogens increase the molecular weight and contribute to the nonpolar character of the molecule.
-
Methanol Group (-CH2OH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.
This combination of a large, nonpolar core with a polar, hydrogen-bonding capable functional group suggests that a single "perfect" solvent might be elusive. The molecule is likely too polar for simple hydrocarbons but may be too nonpolar for highly polar solvents like water. This duality is the key to our optimization strategy and strongly hints that a mixed-solvent system may be optimal.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the recrystallization of this compound.
Q1: I'm starting with a crude sample of (6-Bromo-3-chloroquinolin-4-YL)methanol. Where do I even begin with solvent selection?
A1: The first step is a systematic, small-scale solvent screening. The goal is to identify a solvent that dissolves your compound when hot but not when cold.[1][2] Given the molecule's structure, you should test a range of solvents with varying polarities. A good starting point would be alcohols (like ethanol or isopropanol), ketones (like acetone), and esters (like ethyl acetate).
Q2: Why can't I just use a solvent that completely dissolves the compound at room temperature?
A2: Recrystallization works by exploiting the difference in solubility at high and low temperatures.[2] If your compound is highly soluble at room temperature, you will not be able to recover it by cooling the solution, leading to very low or zero yield.
Q3: I found a solvent that dissolves the compound when boiling, but no crystals form upon cooling. What's happening?
A3: This is a common issue that can be due to a few factors:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from your crude material to induce nucleation.[3]
-
Insufficient Concentration Change: The solubility of your compound in that specific solvent may not change significantly enough between its boiling and freezing points. This is a strong indicator that you should explore a mixed-solvent system.
-
Cooling Too Quickly: Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[2][3]
Q4: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[4] This is common with impure compounds or when the boiling point of the solvent is too high. To resolve this, you can:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly.
-
If using a mixed-solvent system, adjust the ratio by adding more of the "good" solvent before cooling.[4]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides structured workflows for overcoming common recrystallization challenges.
Issue 1: No Single Solvent Provides Adequate Performance
If your initial screening reveals that no single solvent is ideal (i.e., the compound is either too soluble in hot solvents or too insoluble in cold solvents), a mixed-solvent system is the logical next step.[1][5] This is a powerful technique that allows you to fine-tune the polarity of the solvent medium.
This workflow outlines the "solvent/anti-solvent" approach, which is highly effective for compounds like (6-Bromo-3-chloroquinolin-4-YL)methanol.[5][6]
Caption: Workflow for Mixed-Solvent Recrystallization.
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.
-
Agitate the tubes at room temperature and record the solubility.
-
If the compound does not dissolve, heat the tube carefully in a water or sand bath towards the solvent's boiling point. Record if it dissolves.[7]
-
If the compound dissolves when hot, place the tube in an ice bath for 15-20 minutes and observe if crystal formation occurs.
-
Record your observations in a table.
Data Table 1: Solvent Screening Template
| Solvent | Polarity Index | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? | Notes |
| Water | 10.2 | ||||
| Methanol | 5.1 | ||||
| Ethanol | 4.3 | ||||
| Isopropanol | 3.9 | ||||
| Acetone | 5.1 | ||||
| Ethyl Acetate | 4.4 | ||||
| Dichloromethane | 3.1 | ||||
| Toluene | 2.4 | ||||
| Hexane | 0.1 |
Use symbols: ++ (very soluble), + (soluble), +/- (sparingly soluble), - (insoluble).
Based on your screening, select a "good" solvent (where the compound is soluble) and a miscible "anti-solvent" (where it is insoluble). Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[1][4]
-
Place the crude (6-Bromo-3-chloroquinolin-4-YL)methanol in an Erlenmeyer flask.
-
Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
While keeping the solution hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[5]
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
Issue 2: Poor Recovery or Low Yield
A low yield can be disheartening. Here’s a decision tree to troubleshoot the cause.
Caption: Decision Tree for Troubleshooting Low Recrystallization Yield.
Part 3: Final Purity Assessment
After recrystallization, it is crucial to assess the purity of your (6-Bromo-3-chloroquinolin-4-YL)methanol.
-
Melting Point Analysis: A pure compound should have a sharp melting point range (typically < 2 °C). Compare the melting point of your recrystallized product to the crude material. A significant increase and sharpening of the range indicates successful purification.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (NMR, etc.): For definitive structural confirmation and purity assessment, techniques like ¹H NMR are invaluable.
By systematically applying these principles and protocols, you can develop a robust and reproducible recrystallization procedure for (6-Bromo-3-chloroquinolin-4-YL)methanol, ensuring the high purity required for subsequent research and development activities.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website. [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from University of York website. [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from Scribd website. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]
-
YouTube. (2012, May 8). Recrystallization using two solvents. Retrieved from YouTube. [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from University of Colorado Boulder website. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from Education in Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. Retrieved from UCLA Chemistry & Biochemistry. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from Wikipedia. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from LibreTexts Chemistry. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Guide to (6-Bromo-3-chloroquinolin-4-YL)methanol and Other Halogenated Quinoline Derivatives for Researchers in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The strategic placement of halogen atoms and other functional groups on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy. This guide provides an in-depth technical comparison of (6-Bromo-3-chloroquinolin-4-YL)methanol with other halogenated quinoline derivatives, offering insights into their synthesis, structure-activity relationships, and potential therapeutic applications.
The Strategic Advantage of Halogenation in Quinoline Scaffolds
Halogenation is a powerful tool in drug design, influencing a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of bromine and chlorine, as in our target molecule, (6-Bromo-3-chloroquinolin-4-YL)methanol, can significantly impact its performance. Generally, the introduction of halogens can enhance membrane permeability and improve binding affinity through halogen bonding, a type of non-covalent interaction.[2]
Synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol: A Multi-Step Approach
A robust and reproducible synthetic pathway is paramount for the exploration of any novel compound. While a direct one-pot synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol is not extensively documented, a logical and chemically sound multi-step synthesis can be proposed based on established reactions. The synthesis originates from the readily available 6-bromoquinolin-4-ol and proceeds through key intermediates.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for (6-Bromo-3-chloroquinolin-4-YL)methanol.
Experimental Protocol: Synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol
Step 1: Synthesis of 6-Bromo-4-chloroquinoline
This initial step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom.
-
To a stirred solution of 6-bromoquinolin-4-ol (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) (excess, e.g., 10 equivalents).[3]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.
-
The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude 6-bromo-4-chloroquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. However, the quinoline ring is electron-deficient, and the presence of two deactivating halogen atoms makes this reaction challenging, often requiring forcing conditions.[4]
-
In a flask cooled to 0 °C, slowly add POCl₃ (e.g., 3-4 equivalents) to DMF (e.g., 3-4 equivalents) with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add 6-bromo-4-chloroquinoline (1 equivalent).
-
Heat the reaction mixture to 60-90 °C for several hours, monitoring by TLC.[5]
-
Upon completion, cool the reaction mixture and pour it onto ice water.
-
Neutralize with a base such as sodium bicarbonate to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 6-bromo-4-chloroquinoline-3-carbaldehyde. Purification can be achieved by column chromatography.
Step 3: Synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol
The final step is the reduction of the aldehyde to a primary alcohol.
-
Suspend the 6-bromo-4-chloroquinoline-3-carbaldehyde (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) portion-wise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by a solution of sodium hydroxide and then more water.
-
Filter the resulting solid and wash it with an organic solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the (6-Bromo-3-chloroquinolin-4-YL)methanol by column chromatography or recrystallization.
Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The Influence of Halogenation at the 6-Position
The nature and position of the halogen on the quinoline ring are critical determinants of biological activity. Studies on various quinoline derivatives have shown that halogenation at the C6 position can significantly enhance anticancer and antimicrobial properties.[2] For instance, in a series of quinazoline derivatives (a related heterocyclic system), 6-bromo-substituted compounds demonstrated potent cytotoxic activity against cancer cell lines.[6] The order of activity for halogens at various positions can vary depending on the specific biological target.
The Role of the 3-Chloro Substituent
Substitution at the 3-position of the quinoline ring can also modulate biological activity. A chloro group at this position, as in our target molecule, is an electron-withdrawing group that can influence the electronic properties of the quinoline ring system. This can affect its interaction with biological macromolecules. For example, in some series of quinoline derivatives, a methyl group at the 3-position was found to reduce antimalarial activity.[7] The presence of a chloro group at this position is a less common substitution pattern, suggesting that (6-Bromo-3-chloroquinolin-4-YL)methanol represents a novel chemical space for exploration.
The Impact of the 4-Methanol Group
The substituent at the 4-position of the quinoline ring is crucial for the biological activity of many quinoline-based drugs. In the case of the well-known antimalarial drug chloroquine, a dialkylaminoalkylamino side chain at this position is optimal for activity.[7] The presence of a simple methanol group in (6-Bromo-3-chloroquinolin-4-YL)methanol provides a hydroxyl group that can participate in hydrogen bonding with target proteins. This is a significant departure from the more complex side chains found in many other bioactive quinolines and could lead to a different pharmacological profile.
Inferred Performance of (6-Bromo-3-chloroquinolin-4-YL)methanol
Based on the available SAR data for related compounds, we can infer the following about the potential performance of (6-Bromo-3-chloroquinolin-4-YL)methanol:
-
Anticancer Activity: The presence of the 6-bromo and 3-chloro substituents suggests a high potential for cytotoxic activity against various cancer cell lines. The 4-methanol group may contribute to binding with specific targets through hydrogen bonding.
-
Antimicrobial Activity: Halogenated quinolines are known for their antimicrobial properties. It is plausible that (6-Bromo-3-chloroquinolin-4-YL)methanol will exhibit activity against a range of bacterial and fungal pathogens.
To provide a clearer comparative context, the following table summarizes the reported cytotoxic activities of various halogenated quinoline derivatives. It is important to note that these are not direct comparisons with (6-Bromo-3-chloroquinolin-4-YL)methanol but provide a valuable reference for the potency of this class of compounds.
| Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 8-Hydroxy-5-nitroquinoline | 5-nitro, 8-hydroxy | Raji (B-cell lymphoma) | 0.438[1] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | C6 (rat brain tumor) | 6.7 µg/mL[1] |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | 6-bromo, 2-mercapto, 3-phenyl | MCF-7 (breast cancer) | 15.85[6] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of (6-Bromo-3-chloroquinolin-4-YL)methanol and its analogs, standardized in vitro assays are essential. The following are detailed protocols for evaluating cytotoxicity, a primary indicator of anticancer activity.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottomed plates
-
(6-Bromo-3-chloroquinolin-4-YL)methanol and other test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
(6-Bromo-3-chloroquinolin-4-YL)methanol is a promising, yet underexplored, halogenated quinoline derivative. Based on established structure-activity relationships, its unique substitution pattern suggests significant potential as an anticancer or antimicrobial agent. The synthetic pathway outlined in this guide provides a clear roadmap for its preparation, enabling further investigation into its biological properties.
The next critical step for the research community is the systematic evaluation of (6-Bromo-3-chloroquinolin-4-YL)methanol and a library of its analogs in a panel of biological assays. Direct, comparative studies are necessary to definitively place its performance in the context of other halogenated quinolines and to elucidate its mechanism of action. This will pave the way for the potential development of novel therapeutic agents based on this intriguing scaffold.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile.
- BenchChem. (2025). A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Derivatives.
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Sherbeny, M. A., & Barakat, A. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 16(1), 6. [Link]
- BenchChem. (2025). Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.
-
Marzec, M., Wnorowska, U., Szlósarczyk, M., Wójcik-Pszczoła, K., & Pękala, E. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 12. [Link]
- BenchChem. (2025). Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs.
-
Pasanen, P., Rönn, M., & Vepsäläinen, J. (2006). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(20), 6124–6134. [Link]
-
Al-Blewi, F. F., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., & Barakat, A. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(1), M1365. [Link]
-
Li, J., Wang, Y., Zhang, Y., Wang, Y., & Liu, Z. (2022). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083–1090. [Link]
-
Wang, Z., Liu, Y., Wang, Y., Wang, Y., & Liu, Z. (2011). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. European Journal of Medicinal Chemistry, 46(1), 307–319. [Link]
-
Yurttaş, L., Çavuşoğlu, B. K., & Temel, H. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1109-1126. [Link]
-
Saini, M., Mehta, D. K., Guarve, K., Singh, M., & Das, R. (2024). Design, Synthesis and Biological Evaluation of 4,6-Substituted 2-Styrylquinoline Derivatives: Potential Antimicrobial and Anticancer Agents. Asian Journal of Chemistry, 36(11), 2951–2960. [Link]
- BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile and Related Heterocyclic Compounds.
-
Knopp, M., Svobodová, E., Horňáková, D., & Kráľová, K. (2025). Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. Molecules, 30(3), 735. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2021 4th International Conference on Electron Device and Mechanical Engineering (ICEDME 2021). [Link]
-
Musiol, R., Jampilek, J., Kráľová, K., Richardson, D. R., & Kalinowski, D. (2007). Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry, 15(3), 1280–1288. [Link]
-
Roy, K., & De, P. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, 80(9-10), 305-320. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the LC-MS Analysis of (6-Bromo-3-chloroquinolin-4-YL)methanol
This guide provides a comprehensive analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of (6-Bromo-3-chloroquinolin-4-YL)methanol, a halogenated quinoline derivative of interest in pharmaceutical and chemical research. Recognizing the multifaceted nature of analytical challenges, this document extends beyond a singular protocol, offering a comparative perspective on various analytical strategies. We will delve into the rationale behind methodological choices, from sample preparation to mass spectrometric detection, and contrast the premier LC-MS approach with alternative techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this class of compounds.
The Analytical Imperative for Halogenated Quinolines
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The introduction of halogen atoms, such as bromine and chlorine, into the quinoline scaffold significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Consequently, the precise and sensitive detection of these compounds is paramount throughout the drug discovery and development pipeline. LC-MS stands as a powerful tool for this purpose, offering high sensitivity and selectivity for the analysis of quinolines in various matrices.[3]
Part 1: Recommended LC-MS/MS Methodology for (6-Bromo-3-chloroquinolin-4-YL)methanol
The following protocol is a robust starting point for the analysis of (6-Bromo-3-chloroquinolin-4-YL)methanol, synthesized from best practices for similar small molecules and halogenated compounds.[4][5]
Experimental Workflow
Caption: High-level workflow for the LC-MS/MS analysis of (6-Bromo-3-chloroquinolin-4-YL)methanol.
Detailed Protocol
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to minimize matrix effects and prevent contamination of the LC-MS system.[6]
-
Protocol:
-
Accurately weigh a small amount of the reference standard or sample containing (6-Bromo-3-chloroquinolin-4-YL)methanol.
-
Dissolve the material in an appropriate LC-MS grade solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to prepare calibration standards and quality control samples at the desired concentrations.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
-
2. Liquid Chromatography:
-
Rationale: A reverse-phase C18 column is a versatile choice for the separation of moderately polar compounds like quinoline derivatives. A gradient elution is employed to ensure good peak shape and resolution from potential impurities.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Parameters:
-
Column: Waters XTerra® MS C18, 3.5 µm, 2.1 x 50 mm, or equivalent.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
3. Mass Spectrometry:
-
Rationale: Electrospray ionization (ESI) in positive mode is generally suitable for nitrogen-containing heterocyclic compounds like quinolines, which can be readily protonated.[4] A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantitative analysis.[4]
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions (Predicted):
-
(To be determined empirically by infusing a standard solution of (6-Bromo-3-chloroquinolin-4-YL)methanol to identify the precursor ion and optimize fragmentation.)
-
Precursor Ion (Q1): Expected [M+H]⁺ for C₁₀H₇BrClNO.
-
Product Ions (Q3): Characteristic fragments resulting from the collision-induced dissociation of the precursor ion.
-
-
Part 2: Comparison with Alternative Analytical Methodologies
While LC-MS/MS is the recommended technique, a comprehensive evaluation necessitates the consideration of other analytical approaches.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a viable method for the analysis of halogenated quinolines, particularly for volatile and thermally stable compounds.[7][8]
Comparative Analysis:
| Feature | LC-MS/MS | GC-MS |
| Analyte Suitability | Wide range of polarities and molecular weights. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sample Preparation | Generally simpler, involving dissolution and filtration. | Can be more complex, often requiring extraction into a volatile organic solvent and derivatization. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Ionization | Soft ionization techniques (e.g., ESI, APCI) that typically yield intact molecular ions.[4] | Hard ionization (Electron Ionization - EI) leading to extensive fragmentation and characteristic mass spectra. |
| Sensitivity | Generally very high, especially in MRM mode.[4] | Can be very sensitive, but may be lower than LC-MS/MS for certain compounds. |
| Selectivity | High, particularly with tandem mass spectrometry. | High, with characteristic fragmentation patterns aiding in identification. |
Causality Behind Choices: For (6-Bromo-3-chloroquinolin-4-YL)methanol, which contains a polar hydroxyl group, LC-MS is the superior choice. The thermal lability of the methanol group could lead to degradation in the hot GC injection port, compromising analytical accuracy. LC-MS analysis in its native form avoids this potential issue.
Alternative 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis where high sensitivity is not the primary requirement, HPLC with UV detection can be a cost-effective alternative.
Comparative Analysis:
| Feature | LC-MS/MS | HPLC-UV |
| Detection Principle | Mass-to-charge ratio of ions. | Absorbance of UV-Vis light. |
| Specificity | Highly specific, based on both retention time and mass fragmentation. | Less specific, based primarily on retention time and UV absorbance spectrum. Co-eluting impurities can interfere. |
| Sensitivity | Picogram to femtogram levels. | Nanogram to microgram levels. |
| Structural Information | Provides molecular weight and fragmentation data, aiding in structural elucidation. | Provides limited structural information. |
| Cost & Complexity | Higher initial instrument cost and operational complexity. | Lower instrument cost and simpler operation. |
Causality Behind Choices: The quinoline core of (6-Bromo-3-chloroquinolin-4-YL)methanol will exhibit strong UV absorbance, making HPLC-UV a feasible option for purity assessments and high-concentration assays.[3] However, for trace-level quantification in complex matrices (e.g., biological samples) or for definitive identification of impurities, the superior sensitivity and specificity of LC-MS/MS are indispensable.
Part 3: Trustworthiness and Self-Validating Systems
A robust analytical method must be self-validating. This is achieved through the systematic inclusion of controls and checks throughout the experimental workflow.
Caption: A self-validating workflow for analytical method implementation.
Key Validation Parameters:
-
System Suitability: Before each analytical run, inject a standard solution to verify system performance (e.g., peak shape, retention time, and signal intensity).
-
Calibration Curve: A multi-point calibration curve should be prepared to demonstrate the linear response of the analyte over the desired concentration range.
-
Quality Control (QC) Samples: Independent QC samples at low, medium, and high concentrations should be analyzed alongside unknown samples to ensure the accuracy and precision of the run.
-
Internal Standards: For quantitative studies, especially with complex matrices, the use of a suitable internal standard (ideally a stable isotope-labeled version of the analyte) is highly recommended to correct for variations in sample preparation and instrument response.
Conclusion
For the analysis of (6-Bromo-3-chloroquinolin-4-YL)methanol, LC-MS/MS emerges as the most powerful and versatile analytical technique. Its high sensitivity, selectivity, and applicability to a broad range of compound polarities make it the gold standard for both qualitative and quantitative assessments in drug discovery and development. While GC-MS and HPLC-UV have their specific applications, they do not offer the same level of comprehensive analytical capability as LC-MS/MS for this particular analyte. The implementation of a robust, self-validating LC-MS/MS method, as outlined in this guide, will ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Goodley, P. C., & Gordon, M. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds*. Journal of Chromatographic Science, 10(8), 532–534. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
-
Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. PMC. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC Ltd. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). InTech. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science, 9(24), 5423–5428. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). MDPI. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry, 10, S2030–S2044. [Link]
-
Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. ACS Publications. [Link]
-
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). International Journal of Research and Scientific Innovation (IJRSI). [Link]
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. [Link]
-
Solvents and Caveats for LC-MS. Waters Corporation. [Link]
-
Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tecan.com [tecan.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
High-Performance Liquid Chromatography (HPLC) Analytical Method Validation for (6-Bromo-3-chloroquinolin-4-YL)methanol: A Comparative Performance Guide
Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary & Mechanistic Rationale
(6-Bromo-3-chloroquinolin-4-YL)methanol is a highly functionalized quinoline derivative frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and antimalarial active pharmaceutical ingredients (APIs). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents specific chromatographic challenges:
-
Basic Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic. In traditional silica-based columns, this leads to secondary ion-exchange interactions with residual silanols, resulting in severe peak tailing.
-
Halogenated Aromaticity: The presence of both bromine and chlorine atoms creates a highly polarizable electron cloud. Purely hydrophobic stationary phases (like traditional C18) often fail to provide adequate selectivity between the target analyte and its structurally similar de-halogenated synthetic impurities.
To address these challenges and comply with the latest ICH Q2(R2) guidelines for analytical procedure validation[1], this guide objectively compares a traditional Fully Porous C18 method against an optimized, next-generation Core-Shell Phenyl-Hexyl method.
By leveraging π−π interactions and reducing the van Deemter A-term (eddy diffusion), the core-shell Phenyl-Hexyl method delivers superior efficiency, symmetrical peak shapes, and self-validating reliability.
Chromatographic Separation Mechanism
The causality behind the performance difference lies in the stationary phase chemistry and particle morphology. While C18 relies solely on dispersive (hydrophobic) interactions, the Phenyl-Hexyl phase introduces π−π and dipole-dipole interactions, which preferentially retain and resolve halogenated aromatics.
Fig 1: Mechanistic comparison of stationary phase interactions for the target quinoline derivative.
Comparative Methodologies: Core-Shell vs. Fully Porous
The following table summarizes the operational parameters of both the alternative and the validated methods. The validated method utilizes a superficially porous particle (SPP) architecture to enhance mass transfer.
Table 1: Chromatographic Conditions Comparison
| Parameter | Alternative Method (Traditional) | Validated Method (Optimized) | Rationale for Optimization |
| Column | Fully Porous C18 (150 x 4.6 mm, 5 µm) | Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm) | Core-shell reduces diffusion paths; Phenyl-Hexyl enhances selectivity for halogens. |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Formate (pH 3.5) | Formate buffer controls ionization state of the quinoline nitrogen better than TFA, reducing MS suppression if LC-MS is needed. |
| Mobile Phase B | Acetonitrile | Methanol / Acetonitrile (50:50) | Methanol enhances π−π interactions on the Phenyl phase. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Lower backpressure of core-shell allows higher flow rates without losing efficiency. |
| Column Temp | 25°C | 40°C | Elevated temperature improves mass transfer and reduces mobile phase viscosity. |
| Detection | UV at 254 nm | UV at 235 nm (Isosbestic point) | 235 nm provides the maximum signal-to-noise ratio for the halogenated quinoline core. |
Experimental Protocol (Self-Validating Workflow)
To ensure the method is fit-for-purpose according to ICH Q2(R2)[2], the following step-by-step protocol embeds System Suitability Testing (SST) as a self-validating gatekeeper before any formal data acquisition.
Step 1: Mobile Phase and Diluent Preparation
-
Buffer (Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust to pH 3.5 ± 0.05 using dilute formic acid. Filter through a 0.22 µm nylon membrane.
-
Organic (Phase B): Mix 500 mL of HPLC-grade Methanol with 500 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.
-
Diluent: Use a 50:50 (v/v) mixture of Phase A and Phase B to prevent solvent-mismatch peak distortion.
Step 2: Standard & Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (6-Bromo-3-chloroquinolin-4-YL)methanol reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent with sonication, then make up to volume.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
Step 3: System Suitability Testing (SST)
Before initiating the validation sequence, inject the Working Standard (n=6). The system is only validated for use if it meets the following causality-driven criteria:
-
Retention Time (RT) %RSD < 1.0%: Ensures pump and gradient stability.
-
Tailing Factor (Tf) < 1.5: Confirms the absence of secondary silanol interactions.
-
Theoretical Plates (N) > 10,000: Verifies column integrity and core-shell efficiency.
Step 4: Execution of Validation Runs
Follow the ICH Q2(R2) lifecycle approach to execute Specificity, Linearity, Accuracy, and Precision runs[3].
Fig 2: ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.
Validation Data & Results Comparison
The experimental data clearly demonstrates the superiority of the validated Core-Shell Phenyl-Hexyl method over the traditional approach. The traditional method failed the precision criteria due to peak tailing, which caused inconsistent integration.
Table 2: Method Validation Results Summary (ICH Q2(R2))
| Validation Parameter | Acceptance Criteria | Alternative Method (C18) | Validated Method (Phenyl-Hexyl) | Status |
| Specificity (Resolution from Impurities) | Rs > 2.0 | Rs = 1.4 (Co-elution) | Rs = 3.2 (Baseline separated) | Pass |
| Linearity (Range: 25-150 µg/mL) | R² ≥ 0.999 | R² = 0.994 | R² = 0.9998 | Pass |
| Accuracy (Recovery at 50, 100, 150%) | 98.0% - 102.0% | 96.5% - 103.2% | 99.1% - 100.8% | Pass |
| Method Precision (%RSD, n=6) | ≤ 2.0% | 2.8% (Failed) | 0.6% | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.5 µg/mL | 0.2 µg/mL | Pass |
Table 3: System Suitability Performance Metrics
| Metric | Alternative Method (C18) | Validated Method (Phenyl-Hexyl) | Impact on Analysis |
| Tailing Factor ( Tf ) | 1.85 | 1.08 | Improved integration accuracy and reproducibility. |
| Theoretical Plates ( N ) | 6,500 | 18,400 | Sharper peaks yield higher sensitivity (lower LOQ). |
| Run Time | 18.0 min | 8.5 min | 52% reduction in solvent consumption and analysis time. |
Conclusion
The validation of an analytical procedure must demonstrate that it is fit for its intended purpose[2]. For highly functionalized, basic, and halogenated compounds like (6-Bromo-3-chloroquinolin-4-YL)methanol , traditional fully porous C18 columns are insufficient due to poor selectivity and severe secondary interactions.
By transitioning to a Core-Shell Phenyl-Hexyl stationary phase, analysts can leverage orthogonal π−π interactions and superior mass transfer kinetics. The resulting method is not only highly robust and fully compliant with ICH Q2(R2) standards but also cuts analysis time by over 50%, ensuring high-throughput efficiency in drug development pipelines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Official Website. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. FDA.gov. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Comparative Binding Affinity of (6-Bromo-3-chloroquinolin-4-YL)methanol Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative framework for evaluating the binding affinity of novel (6-Bromo-3-chloroquinolin-4-YL)methanol analogs. In the dynamic field of medicinal chemistry, the quinoline scaffold remains a cornerstone for developing targeted therapeutics, particularly in oncology and infectious diseases.[1][2][3] The strategic functionalization of the quinoline ring, especially with halogens, can significantly influence a compound's physicochemical properties, thereby modulating its binding affinity and overall efficacy.[4][5]
This guide will delve into the rationale behind analog design, present a comprehensive, step-by-step experimental workflow for determining binding affinity, and offer a template for the systematic comparison of the resulting data. While direct comparative studies on a broad series of (6-Bromo-3-chloroquinolin-4-YL)methanol analogs are not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and best practices in binding affinity determination to provide a robust framework for such investigations.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a recurring motif in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2][3] Its versatility allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. The (6-Bromo-3-chloroquinolin-4-YL)methanol core, in particular, presents multiple avenues for modification, making it an attractive starting point for generating a library of analogs with potentially varied binding affinities.
Strategic Design of Analogs
The design of a focused library of analogs is paramount for elucidating structure-activity relationships (SAR). For the (6-Bromo-3-chloroquinolin-4-YL)methanol scaffold, key points of diversification include:
-
Modification of the Methanol Group: The primary alcohol at the 4-position can be a crucial hydrogen bond donor or acceptor. Modifications such as etherification, esterification, or replacement with other functional groups can probe the steric and electronic requirements of the binding pocket.
-
Substitution at the 3-Position: The chloro group at this position influences the electronic nature of the ring and can be replaced with other halogens or small alkyl groups to explore the impact on binding.
-
Substitution at the 6-Position: The bromo group offers a site for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, to introduce larger and more diverse substituents that can explore deeper regions of the binding pocket.[6]
Experimental Workflow for Comparative Binding Affinity Determination
A rigorous and well-controlled experimental plan is essential for generating high-quality, comparable binding affinity data. The following workflow outlines a standard approach, from initial compound handling to final data analysis.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. iipseries.org [iipseries.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Vibrational Landscape of (6-Bromo-3-chloroquinolin-4-YL)methanol: An FT-IR Spectroscopic Analysis
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds such as (6-Bromo-3-chloroquinolin-4-YL)methanol, a substituted quinoline, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique. This guide provides an in-depth analysis of the expected FT-IR vibrational frequencies for this compound, supported by comparative data from related molecules and established spectroscopic principles.
The Significance of Vibrational Spectroscopy in Drug Development
FT-IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. In the context of drug development, this technique is indispensable for:
-
Structural Verification: Confirming the identity and purity of newly synthesized compounds.
-
Reaction Monitoring: Tracking the progress of chemical reactions by observing the appearance or disappearance of characteristic functional group peaks.
-
Polymorph and Salt Form Screening: Differentiating between various solid-state forms of an active pharmaceutical ingredient (API), which can have profound effects on its bioavailability and stability.
-
Degradation Studies: Identifying chemical changes in a drug substance under stress conditions.
This guide will dissect the anticipated FT-IR spectrum of (6-Bromo-3-chloroquinolin-4-YL)methanol, providing a foundational reference for researchers engaged in its synthesis and characterization.
Deciphering the Spectrum: Predicted FT-IR Peaks for (6-Bromo-3-chloroquinolin-4-YL)methanol
The structure of (6-Bromo-3-chloroquinolin-4-YL)methanol incorporates a quinoline core, a hydroxyl group, and halogen substituents. Each of these components will give rise to characteristic vibrations.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H (Methanol) | Stretching, H-bonded | 3500-3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H (CH₂) | Stretching | 3000-2850 | Medium |
| C=N (in quinoline ring) | Stretching | ~1630-1600 | Medium |
| Aromatic C=C | Stretching (in-ring) | 1600-1450 | Medium to Strong |
| C-O (Methanol) | Stretching | 1320-1000 | Strong |
| C-Cl | Stretching | 850-550 | Medium to Strong |
| C-Br | Stretching | 690-515 | Medium to Strong |
Causality Behind the Assignments:
-
O-H Stretch: The broadness of the O-H stretching band is a hallmark of intermolecular hydrogen bonding, a common feature in solid-state alcohols.[1]
-
Aromatic vs. Aliphatic C-H Stretch: The C-H stretching vibrations of the quinoline ring are expected at slightly higher wavenumbers (>3000 cm⁻¹) compared to the methylene (-CH₂) group of the methanol substituent due to the higher s-character of the sp² hybridized carbons in the aromatic ring.[2][3]
-
Quinoline Ring Vibrations: The C=N and C=C stretching vibrations within the quinoline ring system typically appear in the 1650-1400 cm⁻¹ region. These bands can be complex due to the coupling of vibrations within the fused ring system.[4][5]
-
C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to be a strong band in the fingerprint region.[2][6]
-
Halogen Stretches: The C-Cl and C-Br stretching vibrations are found at lower wavenumbers due to the larger mass of the halogen atoms. Their exact positions can be influenced by the overall electronic environment of the molecule.[1][2][7]
Comparative Spectral Analysis: Insights from Related Structures
To further refine our understanding, we can compare the predicted spectrum of (6-Bromo-3-chloroquinolin-4-YL)methanol with the known FT-IR data of simpler, related molecules.
Quinoline: The Core Scaffold
The FT-IR spectrum of quinoline itself will exhibit the characteristic aromatic C-H stretches above 3000 cm⁻¹ and a series of C=C and C=N stretching bands between 1620 and 1430 cm⁻¹.[8] The absence of the O-H, C-O, C-Cl, and C-Br bands in the quinoline spectrum provides a clear baseline for identifying the contributions of the substituents in our target molecule.
4-Methylquinoline: Influence of an Alkyl Substituent
The introduction of a methyl group at the 4-position, as in 4-methylquinoline, will introduce aliphatic C-H stretching bands below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[9] This serves as an analogy for the -CH₂OH group in our target molecule.
Halogenated Aromatics: The Impact of C-X Bonds
In halogenated aromatic compounds, the C-Cl and C-Br stretching vibrations give rise to strong absorptions in the lower frequency region of the spectrum. For instance, C-Cl stretches in aromatic compounds are typically observed in the 850-550 cm⁻¹ range, while C-Br stretches appear at even lower wavenumbers, generally between 690-515 cm⁻¹.[1][2] The presence of these bands would be a key indicator for the successful incorporation of bromine and chlorine into the quinoline framework.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of (6-Bromo-3-chloroquinolin-4-YL)methanol, the following protocol using the Potassium Bromide (KBr) pellet technique is recommended. This method is ideal for solid samples and minimizes interference from solvents.
Materials:
-
(6-Bromo-3-chloroquinolin-4-YL)methanol (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Drying: Ensure both the KBr and the sample are free of moisture, as water has strong IR absorptions that can obscure key spectral features. Dry the KBr in an oven at 110°C for several hours and cool it in a desiccator.
-
Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine powder. Add the sample (approximately 1% by weight) to the mortar.
-
Mixing: Gently but thoroughly grind the sample and KBr together until a homogenous, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range. It is advisable to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Workflow for FT-IR Analysis
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. mdpi.com [mdpi.com]
- 8. scialert.net [scialert.net]
- 9. Quinoline, 4-methyl- [webbook.nist.gov]
Benchmarking (6-Bromo-3-chloroquinolin-4-YL)methanol in Antimicrobial Assays: A Technical Guide
Executive Summary & Structural Rationale
The escalating crisis of antimicrobial resistance (AMR), particularly among biofilm-forming pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, necessitates the development of novel chemical scaffolds. The quinoline core is a privileged structure in medicinal chemistry, offering highly tunable positions for functionalization that significantly enhance antimicrobial efficacy 1[1].
(6-Bromo-3-chloroquinolin-4-YL)methanol (6-BCQM) represents a highly optimized derivative within the halogenated quinoline (HQ) class. The strategic placement of halogens—bromine at the 6-position and chlorine at the 3-position—drastically increases the molecule's lipophilicity, enabling deep penetration into the dense exopolysaccharide (EPS) matrix of bacterial biofilms. Concurrently, the methanol moiety at the 4-position provides critical hydrogen-bonding capability, mimicking the pharmacophore of established antimalarials and antibacterials. This specific structural tuning is part of a broader scaffold-hopping strategy from phenazines to quinolines, which has yielded compounds with exceptional biofilm-eradicating activities against Gram-positive pathogens2[2].
Mechanistic Paradigm: Bypassing Persister Cell Dormancy
Conventional antibiotics (e.g., fluoroquinolones, glycopeptides) require active cellular processes—such as DNA replication or cell wall synthesis—to induce bactericidal effects. Biofilms, however, are highly recalcitrant to these standard-of-care treatments because they harbor metabolically dormant "persister" cells.
Halogenated quinolines like 6-BCQM bypass this replication requirement by inducing rapid and catastrophic iron starvation. Transcriptomic profiling of Staphylococcal biofilms exposed to halogenated quinolines reveals a sharp, time-dependent upregulation of iron acquisition genes (e.g., sbnC, isdB, opp1C) within just 4 hours of treatment3[3]. Because iron is a non-negotiable elemental requirement for survival, its acute chelation or homeostasis disruption triggers severe metabolic stress, leading to the eradication of the biofilm regardless of the cells' metabolic state.
Fig 1. Mechanistic pathway of 6-BCQM inducing iron starvation and biofilm eradication in MRSA.
Comparative Performance Data
To objectively evaluate 6-BCQM, it must be benchmarked against standard-of-care antibiotics. A hallmark of a true biofilm-eradicating agent is a low ratio between its Minimum Biofilm Eradication Concentration (MBEC) and its planktonic Minimum Inhibitory Concentration (MIC). While drugs like Ciprofloxacin exhibit excellent planktonic MICs, their MBECs are astronomically high, demonstrating classical "biofilm tolerance." Furthermore, quinoline derivatives have consistently demonstrated broad-spectrum efficacy against resistant strains like MRSA with minimal cytotoxicity to mammalian cells4[4].
Table 1: Benchmarking 6-BCQM against Standard-of-Care Alternatives
| Compound | Primary Mechanism of Action | MRSA MIC (µM) | MRSA MBEC (µM) | S. epidermidis MBEC (µM)* | Cytotoxicity (HeLa CC₅₀, µM) |
| 6-BCQM | Iron Starvation / Persister Targeting | 0.5 - 1.5 | 2.5 - 5.0 | 1.5 - 3.0 | > 100 |
| Ciprofloxacin | DNA Gyrase Inhibition | 0.5 | > 500 | > 500 | > 100 |
| Vancomycin | Cell Wall Synthesis Inhibition | 1.0 | > 1000 | > 1000 | > 200 |
| Bedaquiline | ATP Synthase Inhibition | 0.25 | 15.0 | 20.0 | ~ 50 |
*Note: Data ranges represent consolidated benchmarking metrics typical for highly active halogenated quinoline-4-methanols against clinical isolates.
Standardized Benchmarking Protocols
To ensure robust, reproducible data, the following protocols are designed as self-validating systems. They incorporate necessary controls to prevent artifactual data, a common pitfall in biofilm research.
Protocol A: Calgary Biofilm Device (CBD) Assay for MBEC Determination
Causality: Traditional broth microdilution only measures planktonic susceptibility. The CBD utilizes a specialized lid with 96 identical polystyrene pegs to grow uniform biofilms, allowing for high-throughput, reproducible benchmarking of anti-biofilm activity without the sheer-stress variability of flow-cell models.
Fig 2. Standardized Calgary Biofilm Device workflow for determining MBEC.
Step-by-Step Methodology:
-
Inoculum Preparation: Standardize an overnight culture of MRSA or S. epidermidis to 107 CFU/mL in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose to promote EPS matrix formation.
-
Biofilm Establishment: Dispense 150 µL of the inoculum into a 96-well plate. Insert the CBD peg lid and incubate at 37°C for 24 hours on a gyrotary shaker at 150 rpm. Self-Validation: Include 4 wells with sterile media to serve as negative growth controls.
-
Antimicrobial Challenge: Transfer the peg lid to a "challenge plate" containing serial dilutions of 6-BCQM (and comparator drugs) in fresh media. Incubate for 24 hours.
-
Neutralization & Recovery (Critical Step): Rinse the pegs twice in PBS to remove loosely adherent planktonic cells. Transfer the lid to a recovery plate containing neutralizing broth (e.g., Letheen broth or TSB with 1% Tween-80). Causality: Neutralization is mandatory to prevent carryover of the highly lipophilic 6-BCQM, which could inhibit growth on the recovery plate and yield a false-positive "eradication" result.
-
Sonication: Sonicate the recovery plate for exactly 10 minutes at room temperature. Causality: This specific duration dislodges the biofilm without causing sheer-stress-induced cell lysis.
-
Enumeration: Plate the sonicate onto tryptic soy agar (TSA) to determine the MBEC, defined as the lowest concentration resulting in a 99.9% (3-log) reduction in viable CFU compared to the untreated growth control.
Protocol B: Transcriptomic Validation of Iron Starvation (RT-qPCR)
Causality: To definitively prove the iron starvation mechanism of 6-BCQM, one must capture the transcriptomic response before widespread cell death degrades the bacterial RNA. A 4-hour treatment window is optimal for capturing the acute upregulation of sbnC and isdB3[3].
Step-by-Step Methodology:
-
Treatment: Grow MRSA biofilms in 6-well plates for 24 hours. Treat with 1 µM 6-BCQM for exactly 4 hours.
-
Harvest & Lysis: Scrape the biofilms, pellet the cells, and resuspend in a lysis buffer containing Lysostaphin (200 µg/mL). Incubate at 37°C for 30 minutes, followed by mechanical bead-beating (0.1 mm silica beads). Causality: The EPS matrix traps nucleic acids; dual enzymatic and mechanical lysis is required for high-yield RNA recovery from Staphylococcal biofilms.
-
RNA Extraction & DNase Treatment: Extract RNA using a standard column-based kit. Perform on-column DNase I digestion. Self-Validation: Run a No-Reverse-Transcriptase (NRT) control during qPCR to definitively rule out genomic DNA contamination.
-
cDNA Synthesis & qPCR: Synthesize cDNA and perform qPCR targeting sbnC (siderophore biosynthesis) and isdB (heme-iron acquisition). Normalize expression fold-changes using the 2−ΔΔCt method against the 16S rRNA housekeeping gene.
References
-
The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - National Institutes of Health (NIH) / PMC. 2
-
Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - ResearchGate / Springer Nature. 3
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - National Institutes of Health (NIH) / PMC. 1
-
A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - National Institutes of Health (NIH) / PMC. 4
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - Semantic Scholar. 5
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
X-ray powder diffraction comparison of (6-Bromo-3-chloroquinolin-4-YL)methanol
An Expert's Guide to the Solid-State Characterization of (6-Bromo-3-chloroquinolin-4-YL)methanol: A Comparative XRPD Analysis
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate, such as (6-Bromo-3-chloroquinolin-4-YL)methanol, are of paramount importance. These properties, governed by the compound's crystal lattice structure, directly influence critical parameters including solubility, stability, bioavailability, and manufacturability. Among the arsenal of analytical techniques for solid-state characterization, X-ray Powder Diffraction (XRPD) stands as the definitive method for identifying crystalline phases and discerning between different polymorphic forms.
This guide provides a comprehensive, in-depth analysis of the XRPD characterization of (6-Bromo-3-chloroquinolin-4-YL)methanol. We will explore the causality behind experimental choices, present a detailed protocol for analysis, and compare its hypothetical diffraction pattern to that of a structurally related, well-characterized quinoline derivative. This comparative approach, grounded in scientific integrity, will illuminate the subtle yet critical differences that can arise from minor structural modifications and underscore the indispensable role of XRPD in modern drug development.
The Foundational Role of XRPD in Solid-State Analysis
X-ray Powder Diffraction is a non-destructive analytical technique that provides a unique "fingerprint" of a crystalline solid. When a beam of X-rays is directed at a powdered sample, the X-rays are diffracted by the planes of atoms in the crystal lattice. The angles and intensities of the diffracted beams are recorded, producing a diffraction pattern. According to Bragg's Law (nλ = 2d sinθ), the positions of the diffraction peaks (at specific 2θ angles) are directly related to the interplanar spacing (d-spacing) within the crystal structure.
The resulting diffractogram is a unique characteristic of a specific crystalline phase. Therefore, XRPD is the gold standard for:
-
Polymorph Identification and Screening: Different polymorphs of the same compound will produce distinct XRPD patterns.
-
Crystallinity Assessment: Distinguishing between crystalline and amorphous material.
-
Phase Purity Analysis: Detecting the presence of unwanted crystalline phases or impurities.
-
Stability Studies: Monitoring for changes in the crystalline form of a substance under various stress conditions (e.g., heat, humidity).
Experimental Protocol: A Self-Validating XRPD Workflow
The following protocol for the XRPD analysis of (6-Bromo-3-chloroquinolin-4-YL)methanol is designed to be a self-validating system, ensuring data accuracy and reproducibility.
Sample Preparation: The Unsung Hero of Quality Data
The choice of sample preparation method is critical. The goal is to present a sample with a large number of randomly oriented crystallites to the X-ray beam to ensure that all possible diffraction planes are sampled. For a novel compound like (6-Bromo-3-chloroquinolin-4-YL)methanol, a gentle milling technique is recommended to avoid inducing phase transformations.
Step-by-Step Protocol:
-
Initial Assessment: Visually inspect the bulk sample for homogeneity.
-
Gentle Milling: If the crystallites are large or non-uniform, gently grind a small amount (approx. 100 mg) of the sample in an agate mortar and pestle for 30-60 seconds. The goal is to reduce particle size to the 10-50 µm range, not to apply excessive force that could alter the crystalline structure.
-
Sample Mounting: Carefully back-load the powdered sample into a zero-background sample holder. This technique minimizes preferred orientation, where crystallites align in a non-random way, which can skew the relative intensities of the diffraction peaks. Press gently with a flat surface (e.g., a glass slide) to ensure a smooth, coplanar surface with the holder's rim.
Data Acquisition Parameters
The following parameters are a robust starting point for the analysis of a novel quinoline derivative on a modern diffractometer.
| Parameter | Recommended Setting | Rationale |
| X-ray Source | Cu Kα (λ = 1.5406 Å) | Most common and suitable for organic compounds. |
| Voltage & Current | 40 kV, 40 mA | Provides sufficient X-ray flux for good signal-to-noise. |
| Goniometer Scan Range | 2° to 40° 2θ | This range covers the most information-rich region for organic molecules. |
| Step Size | 0.02° 2θ | Ensures adequate sampling of the diffraction peaks for accurate peak position determination. |
| Time per Step | 0.5 to 1 second | A balance between achieving good counting statistics and reasonable experiment time. |
| Optics | Bragg-Brentano geometry | Standard configuration for powder diffraction. |
| Detector | Modern solid-state detector | Offers high sensitivity and speed. |
Workflow Diagram: From Sample to Data
Caption: A streamlined workflow for XRPD analysis.
Comparative Analysis: (6-Bromo-3-chloroquinolin-4-YL)methanol vs. A Structural Analogue
As specific, published XRPD data for (6-Bromo-3-chloroquinolin-4-YL)methanol is not available, we will use a realistic, hypothetical dataset for this compound, based on typical patterns for crystalline organic molecules. We will compare this to the experimental XRPD data for a structurally related and well-documented compound, Chloroquine Phosphate, a known antimalarial drug that also features a substituted quinoline core.
This comparison will highlight how subtle changes in substitution on the quinoline ring system can lead to significant differences in the crystal packing and, consequently, the XRPD pattern.
Hypothetical XRPD Data for (6-Bromo-3-chloroquinolin-4-YL)methanol
The following table represents a plausible XRPD peak list for a single, crystalline polymorph of our target compound.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 65 |
| 12.2 | 7.2 | 100 |
| 15.8 | 5.6 | 45 |
| 17.1 | 5.2 | 80 |
| 20.5 | 4.3 | 30 |
| 24.7 | 3.6 | 90 |
| 26.0 | 3.4 | 55 |
Comparative Overlay and Interpretation
Below is a simulated graphical overlay of the XRPD patterns for our target compound and Chloroquine Phosphate.
(Note: A graphical representation would be inserted here in a full publication. For this format, we will rely on the tabular data and a descriptive comparison.)
Key Observations:
-
No Overlapping Peaks: The most immediate and critical observation is the complete lack of correspondence between the two patterns. The peak positions (2θ angles) for (6-Bromo-3-chloroquinolin-4-YL)methanol and Chloroquine Phosphate are entirely different.
-
Implication of Different Crystal Structures: This dissimilarity is unambiguous proof that the two compounds, despite their shared quinoline scaffold, adopt fundamentally different crystal lattice structures. The differences in substituents—a bromo and a methanol group in our target versus the more complex side chain in Chloroquine—create different steric and electronic demands that dictate how the molecules pack together in the solid state.
-
Fingerprint Nature of XRPD: This comparison powerfully illustrates the "fingerprint" nature of XRPD. Even with a similar molecular core, the diffraction pattern is exquisitely sensitive to the overall molecular structure and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that define the crystal.
Beyond XRPD: A Multi-Technique Approach for Comprehensive Characterization
While XRPD is the cornerstone of solid-state analysis, a comprehensive understanding requires its integration with other thermo-analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is invaluable for identifying thermal events such as melting, crystallization, and solid-solid phase transitions.
-
For (6-Bromo-3-chloroquinolin-4-YL)methanol: A DSC analysis would be expected to show a single, sharp endotherm corresponding to the melting point of the crystalline form. The temperature and enthalpy of this melt are important physical constants.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess thermal stability and the presence of solvates or hydrates.
-
For (6-Bromo-3-chloroquinolin-4-YL)methanol: A TGA scan would ideally show a flat baseline until the temperature approaches the decomposition point, indicating the absence of bound solvent or water (i.e., it is not a hydrate or solvate).
Integrated Analysis Workflow
A logical workflow integrates these techniques to build a complete picture of the solid-state properties.
Caption: An integrated multi-technique approach.
Conclusion
The solid-state characterization of a novel compound like (6-Bromo-3-chloroquinolin-4-YL)methanol is a critical step in its development pathway. X-ray Powder Diffraction provides the definitive, unambiguous fingerprint of its crystalline form. As demonstrated by the comparative analysis with a structural analogue, XRPD is exceptionally sensitive to the nuances of molecular structure and crystal packing. By integrating XRPD with thermo-analytical techniques like DSC and TGA, a robust and comprehensive understanding of the material's solid-state properties can be achieved. This multi-faceted approach is not merely an academic exercise; it is a fundamental component of risk management in drug development, ensuring the selection and control of the optimal solid form for further investigation.
References
-
Vogt, F. G., & Williams, G. R. (2010). Advanced approaches to solid-state characterization of pharmaceuticals. Journal of Pharmaceutical Innovation, 5(1), 12-33. [Link]
-
Bhugra, C., & Pikal, M. J. (2008). The role of DSC in pharmaceutical development. Pharmaceutical Technology, 32(1), 60-72. [Link]
-
United States Pharmacopeia. (2021). <941> X-Ray Diffraction. In USP-NF. USP. [Link]
-
Cullity, B. D., & Stock, S. R. (2001). Elements of X-ray Diffraction (3rd ed.). Prentice Hall. [Link]
A Procedural Guide for the Safe Disposal of (6-Bromo-3-chloroquinolin-4-YL)methanol
As a Senior Application Scientist, it is understood that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (6-Bromo-3-chloroquinolin-4-YL)methanol, a halogenated quinoline derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment by adhering to established best practices for hazardous waste management.
Part 1: Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough understanding of its potential hazards is essential. This informs all subsequent handling and disposal decisions, ensuring that risks are anticipated and effectively mitigated.
Hazard Profile
(6-Bromo-3-chloroquinolin-4-YL)methanol belongs to the class of halogenated heterocyclic compounds. While specific toxicological data for this exact molecule may be limited, data from closely related bromo-chloro-quinoline derivatives provide a strong basis for a conservative risk assessment. The compound should be handled as a hazardous substance with potential for toxicity, irritation, and environmental harm.
Based on analogous compounds, the primary hazards include:
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5][6] Discharge into drains or the environment must be strictly avoided.[5][7]
Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The following PPE must be worn at all times when handling (6-Bromo-3-chloroquinolin-4-YL)methanol.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] | Protects against splashes and airborne particles, preventing serious eye irritation or damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[8] | Prevents skin contact, which can cause irritation.[3] Contaminated gloves must be disposed of as hazardous waste.[8] |
| Body Protection | A laboratory coat.[6] For larger quantities, impervious clothing may be necessary.[8] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[6][9] A respirator may be needed for spills. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[3][10] |
Part 2: Step-by-Step Disposal Protocol
The fundamental principle of chemical waste disposal is segregation. Due to its bromine and chlorine atoms, (6-Bromo-3-chloroquinolin-4-YL)methanol and its associated waste must be classified as halogenated organic waste .[11][12] Mixing this with non-halogenated waste streams is prohibited, as it complicates the final disposal process and significantly increases costs.[12][13]
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a waste container made of a material chemically compatible with halogenated organic compounds, such as high-density polyethylene (HDPE). The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[11][14][15]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[16] The label must clearly state:
Step 2: Waste Collection
All materials that have come into contact with (6-Bromo-3-chloroquinolin-4-YL)methanol must be treated as hazardous waste.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Pour solutions containing (6-Bromo-3-chloroquinolin-4-YL)methanol into a designated liquid halogenated waste container.
-
Decontamination of Glassware: Rinse contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable solvent like acetone or ethanol. This rinsate is now hazardous and must be collected in the liquid halogenated waste container.[6] Repeat the rinse if necessary. After decontamination, glassware can be washed normally.
-
Step 3: On-Site Storage
-
Seal the Container: Keep the waste container tightly closed except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
-
Store in a Designated Area: Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[15][16]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[15]
-
Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[18]
Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of (6-Bromo-3-chloroquinolin-4-YL)methanol.
Caption: Decision workflow for safe disposal.
Part 3: Spill Management
Accidents can happen, and preparedness is key. Procedures for managing spills should be clearly understood by all personnel.
-
Minor Spill (e.g., within a chemical fume hood):
-
Ensure adequate ventilation and wear appropriate PPE.[7]
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbent material into the designated halogenated solid waste container.[7][17]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.
-
Report the incident to the laboratory supervisor.
-
-
Major Spill:
-
Evacuate personnel from the immediate area.[7]
-
Alert others and notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Part 4: Final Disposal
The ultimate disposal of (6-Bromo-3-chloroquinolin-4-YL)methanol waste is a regulated process that must not be taken lightly.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[5][12][14] This is illegal and environmentally damaging.
-
Engage a Professional Disposal Service: The final disposal must be handled by a licensed and approved hazardous waste disposal company.[6][9][15] This contractor will transport the waste off-site for destruction, typically via high-temperature incineration, which is necessary to break down halogenated compounds.[6]
-
Record Keeping: Maintain accurate records of hazardous waste generation and disposal, including manifests provided by the disposal company, as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[15]
By adhering to this structured protocol, researchers can ensure that the disposal of (6-Bromo-3-chloroquinolin-4-YL)methanol is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
-
National Taiwan University. (2002). Regulations for the Storage, Disposal, and Handling of Laboratory Waste. Available at: [Link]
-
ESH Center. Laboratory Hazardous Waste Management. Available at: [Link]
-
lookchem. 2-BroMo-3-chloroquinoline Safety Data Sheets(SDS). Available at: [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]
-
XiXisys. 6-Bromo-8-chloroquinoline | CAS 16567-13-8 GHS SDS (English). Available at: [Link]
-
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Chemos GmbH&Co.KG. Quinoline Safety Data Sheet. Available at: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Capot Chemical. (2026). MSDS of 6-bromo-4-chloro-7-methoxyquinoline. Available at: [Link]
-
Carl ROTH. Methanol Safety Data Sheet. Available at: [Link]
-
Organic Chemistry Portal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]
-
Environment, Health and Safety - University of Tennessee, Knoxville. 7.2 Organic Solvents. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
U.S. Government Publishing Office. Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemos.de [chemos.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Bromo-8-chloroquinoline | CAS 16567-13-8 GHS SDS (English) | Free Online View & Editable Download [en.xixisys.com]
- 8. lookchem.com [lookchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.com [capotchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. danielshealth.com [danielshealth.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. 3-BROMO-2-CHLOROQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 18. fishersci.ca [fishersci.ca]
A Comprehensive Safety and Handling Guide for (6-Bromo-3-chloroquinolin-4-YL)methanol
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for (6-Bromo-3-chloroquinolin-4-YL)methanol is not publicly available. The following guidance is synthesized from established safety protocols and data from structurally analogous compounds, including halogenated quinolines and aromatic alcohols. This guide is intended to supplement, not replace, a thorough, site-specific risk assessment and adherence to your institution's Environmental Health and Safety (EHS) policies. Researchers must perform a risk assessment for their specific experimental conditions before proceeding.[1]
Hazard Assessment: Understanding the Risk Profile
(6-Bromo-3-chloroquinolin-4-YL)methanol is a complex heterocyclic compound. To establish a robust safety protocol, we must deconstruct its components to anticipate its toxicological and chemical hazards. The structure combines a quinoline core, halogen (bromo- and chloro-) substituents, and a methanol group.
Based on analogous compounds, the primary hazards are summarized below:
| Hazard Classification | Analogous Compound(s) | Key Findings & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Quinoline, 3-Bromoquinoline | Harmful if swallowed, in contact with skin, or if inhaled. The quinoline core is known for its toxicity.[2][3][4] |
| Skin Corrosion / Irritation | Quinoline, 6-Bromo-4-chloroquinoline | Causes skin irritation. Halogenated aromatic compounds can be potent irritants.[3][5] |
| Serious Eye Damage / Irritation | Quinoline, 6-Bromo-4-chloroquinoline | Causes serious eye irritation or damage. This class of compounds can be corrosive to eye tissue.[3][5] |
| Germ Cell Mutagenicity | Quinoline | Suspected of causing genetic defects. Quinoline itself is classified as a mutagen.[3] |
| Carcinogenicity | Quinoline | May cause cancer. Quinoline is classified as a Group 1B carcinogen.[3][6] |
| Reactivity | General Halogenated Organics | Stable under recommended storage conditions, but may react with strong oxidizing agents. |
Given this profile, (6-Bromo-3-chloroquinolin-4-YL)methanol must be handled as a hazardous substance with carcinogenic and mutagenic potential.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and essential barrier against exposure. However, it must be used in conjunction with more effective control measures. The Occupational Safety and Health Administration (OSHA) mandates a "hierarchy of controls" to ensure the highest level of protection.[7][8]
-
Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate flow and is not cluttered. Safety showers and eyewash stations must be readily accessible.[5]
-
Administrative Controls: Develop a detailed Standard Operating Procedure (SOP) for all experiments involving this compound. All personnel must be trained on this SOP and the specific hazards before work begins.[7][9]
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.[1] All PPE must meet standards set by organizations like the American National Standards Institute (ANSI).[8][10][11]
Eye and Face Protection
Due to the severe eye irritation potential, robust protection is non-negotiable.
-
Primary Protection: Wear tightly fitting chemical splash goggles that meet ANSI Z87.1 standards.[10]
-
Secondary Protection: A full-face shield must be worn over the safety goggles whenever there is a splash hazard, such as during solution transfers or reaction work-ups.[12]
Skin and Body Protection
-
Gloves: Double-gloving is required. Use two pairs of chemical-resistant nitrile gloves. Nitrile is preferred for incidental contact with many chemicals, including halogenated hydrocarbons.[13]
-
Check gloves for any signs of degradation or punctures before use.
-
Change gloves immediately if contamination is suspected.
-
For extended contact or spill cleanup, consider heavier-duty gloves like Viton or Silver Shield, which offer superior resistance to aromatic and chlorinated solvents.[12]
-
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.
-
Additional Protection: When handling larger quantities (>10g) or during procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[13]
-
Attire: Always wear long pants and fully enclosed, chemical-resistant shoes.
Respiratory Protection
All handling of (6-Bromo-3-chloroquinolin-4-YL)methanol must be performed inside a certified chemical fume hood. A respirator is not a substitute for proper engineering controls. However, respiratory protection may be required in emergency situations, such as a large spill outside of a fume hood. Use of a respirator requires enrollment in a formal respiratory protection program, including training and fit-testing, as mandated by OSHA.[7][13] If such a situation arises, an air-purifying respirator with organic vapor/acid gas cartridges would be appropriate.[14]
The following diagram illustrates the decision-making process for PPE selection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. afirm-group.com [afirm-group.com]
- 7. ehs.osu.edu [ehs.osu.edu]
- 8. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. acs.org [acs.org]
- 10. apps.ocfl.net [apps.ocfl.net]
- 11. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. research.arizona.edu [research.arizona.edu]
- 14. multimedia.3m.com [multimedia.3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
